IACS-8968 R-enantiomer
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMTZODMRPHSBC-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
IACS-8968 R-enantiomer: A Deep Dive into its Mechanism of Action for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). This document details the compound's role in reversing tumor-induced immune suppression, summarizes key preclinical data, and provides detailed experimental protocols for its evaluation.
Core Mechanism of Action: Reversing Immune Evasion
The this compound is the more biologically active stereoisomer of IACS-8968, a small molecule designed to inhibit the enzymatic activity of both IDO1 and TDO2.[1] These enzymes are critical regulators of tryptophan metabolism and are frequently exploited by tumors to create an immunosuppressive microenvironment.
In many cancers, the upregulation of IDO1 and/or TDO2 in tumor cells or surrounding stromal cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift has profound immunosuppressive effects:
-
Tryptophan Depletion: Stalls the proliferation of effector T cells, which are crucial for anti-tumor immunity, and can induce a state of unresponsiveness or anergy.
-
Kynurenine (B1673888) Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that suppress the function of effector T cells and promote the differentiation and activity of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.
By dually inhibiting IDO1 and TDO2, the this compound blocks this immunosuppressive pathway.[1] This leads to the restoration of local tryptophan levels and a reduction in kynurenine concentrations within the tumor microenvironment. The normalization of these metabolites is believed to reactivate anti-tumor immunity by enabling the proliferation and effector function of T cells.[1]
Quantitative Analysis of Inhibitory Activity
While it is established that the R-enantiomer of IACS-8968 is the more potent inhibitor, specific quantitative data for the individual enantiomer is not widely available in the public domain. The following table summarizes the inhibitory potency of the racemic mixture of IACS-8968 against IDO1 and TDO2.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Selectivity Profile |
| IACS-8968 (racemate) | IDO1 | Enzymatic | 6.43 | ~371 | Dual inhibitor with higher potency for IDO1.[2] |
| TDO2 | Enzymatic | <5 | >10,000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by the this compound and a general workflow for its preclinical evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of IDO1 and TDO2 inhibitors like the this compound.
Protocol 1: Recombinant Human IDO1/TDO2 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of the this compound against purified human IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors (e.g., methylene (B1212753) blue, ascorbic acid, catalase for IDO1)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
96-well microplates
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, cofactors, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant IDO1 or TDO2 enzyme to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add L-tryptophan to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Kynurenine Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for approximately 10 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1/TDO2 Inhibition Assay
Objective: To assess the potency of the this compound to inhibit IDO1 or TDO2 activity within a cellular context.
Materials:
-
Human cancer cell line expressing IDO1 (e.g., HeLa, SK-OV-3) or TDO2 (e.g., A172).
-
Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Recombinant human interferon-gamma (IFNγ) for IDO1 induction.
-
This compound.
-
96-well cell culture plates.
-
TCA and Ehrlich's reagent or HPLC system for kynurenine quantification.
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
IDO1 Induction (for IDO1 assay): Treat the cells with IFNγ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound. Include a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours.
-
Kynurenine Measurement:
-
Colorimetric Method: Collect the cell culture supernatant. Add TCA to precipitate proteins, centrifuge, and transfer the supernatant to a new plate. Add Ehrlich's reagent and measure the absorbance at 480 nm.
-
HPLC Method: Collect the supernatant and analyze the kynurenine concentration using a validated HPLC method.
-
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity.
Conclusion
The this compound represents a promising therapeutic agent in the field of cancer immunotherapy. Its dual inhibitory action on IDO1 and TDO2 effectively targets a key mechanism of tumor-induced immune evasion. By restoring tryptophan levels and reducing immunosuppressive kynurenine metabolites in the tumor microenvironment, this compound has the potential to reinvigorate the patient's own immune system to fight cancer. The provided experimental frameworks offer a solid foundation for the continued investigation and development of this and other novel immunomodulatory therapies.
References
Unveiling IACS-8968 R-enantiomer: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8968 has emerged as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), key enzymes in the kynurenine (B1673888) pathway, which plays a critical role in tumor immune evasion. The R-enantiomer of IACS-8968 has been identified as the more pharmacologically active isomer, making its specific discovery and synthesis a topic of significant interest for cancer immunotherapy research. This technical guide provides a comprehensive overview of the available data on the discovery and synthesis of the R-enantiomer of IACS-8968, including its biological activity, mechanism of action, and relevant experimental protocols.
Introduction: The Rationale for Targeting IDO1 and TDO2
The metabolic pathway involving the conversion of tryptophan to kynurenine is a critical regulator of immune responses. The enzymes IDO1 and TDO2 catalyze the initial and rate-limiting step of this pathway. In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites. These metabolic changes suppress the activity of effector T-cells and promote the function of regulatory T-cells, thereby creating an immunosuppressive shield that allows cancer cells to evade immune destruction.
Dual inhibition of both IDO1 and TDO2 presents a promising therapeutic strategy to restore anti-tumor immunity. IACS-8968 has been identified as a potent small molecule that targets both of these enzymes. Crucially, stereochemistry plays a determining role in its biological activity, with the R-enantiomer demonstrating superior potency.
Quantitative Biological Data
The inhibitory activity of IACS-8968 has been quantified, highlighting the potency of the racemic mixture, with the understanding that the R-enantiomer is the primary contributor to this activity.
| Compound | Target | pIC50 | IC50 (nM) (Calculated) |
| IACS-8968 (racemate) | IDO1 | 6.43 | ~371 |
| IACS-8968 (racemate) | TDO2 | <5 | >10,000 |
Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action: Reversing Immune Suppression
The mechanism of action of IACS-8968 revolves around its ability to block the catalytic activity of IDO1 and TDO2. By inhibiting these enzymes, IACS-8968 prevents the degradation of tryptophan and the subsequent production of kynurenine within the tumor microenvironment. This leads to a restoration of local tryptophan levels, which is essential for the activation and proliferation of cytotoxic T-lymphocytes (CTLs). Concurrently, the reduction in kynurenine levels alleviates the suppression of T-cell function and reduces the population of immunosuppressive regulatory T-cells.
Figure 1: Signaling pathway of IACS-8968 in the tumor microenvironment.
Discovery and Synthesis of IACS-8968 R-enantiomer
While the initial discovery of IACS-8968 as a dual IDO1/TDO2 inhibitor has been established through structure-activity relationship (SAR) studies, a detailed, publicly available experimental protocol for the specific enantioselective synthesis of the R-enantiomer remains elusive in the reviewed literature. The core of IACS-8968 is a spirocyclic hydantoin (B18101) scaffold, a privileged structure in medicinal chemistry.
The synthesis of chiral spirocyclic hydantoins can be approached through two primary strategies:
-
Asymmetric Synthesis: This involves the use of chiral catalysts, auxiliaries, or starting materials to stereoselectively create the desired enantiomer.
-
Chiral Resolution: This method involves the synthesis of a racemic mixture of the compound, followed by the separation of the enantiomers. This is often achieved using techniques like chiral chromatography.
Given the lack of a specific published enantioselective synthesis for IACS-8968, a general workflow for its potential synthesis and chiral resolution is proposed below.
Figure 2: Proposed general workflow for the synthesis and resolution of IACS-8968 enantiomers.
Experimental Protocols
While a specific protocol for the synthesis of the R-enantiomer of IACS-8968 is not available, this section outlines the general methodologies for the key experiments cited in the evaluation of such IDO1/TDO2 inhibitors.
General Procedure for Racemic Synthesis of Spirocyclic Hydantoins (Illustrative)
The Bucherer-Bergs reaction is a classic method for synthesizing spirocyclic hydantoins. A generalized protocol would involve:
-
Reaction Setup: A suitable ketone precursor is dissolved in a solvent such as ethanol (B145695) or methanol.
-
Reagent Addition: An aqueous solution of sodium cyanide and ammonium (B1175870) carbonate is added to the ketone solution.
-
Reaction Conditions: The reaction mixture is heated in a sealed vessel at a temperature typically ranging from 50 to 100 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the crude hydantoin. The product is then collected by filtration and purified by recrystallization or column chromatography.
Chiral HPLC for Enantiomeric Resolution
Objective: To separate the R- and S-enantiomers of a racemic mixture of IACS-8968.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for separating a wide range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
-
Detection: The enantiomers are detected by their UV absorbance at a suitable wavelength.
-
Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
In Vitro Enzyme Inhibition Assay (IDO1/TDO2)
Objective: To determine the inhibitory potency (IC50) of the this compound against IDO1 and TDO2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO2 enzyme is used. The substrate, L-tryptophan, is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are incubated together in a microplate. The reaction is typically initiated by the addition of the substrate.
-
Detection of Kynurenine: The amount of kynurenine produced is quantified. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.
-
Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The R-enantiomer of IACS-8968 represents a promising lead compound in the development of novel cancer immunotherapies. Its ability to dually inhibit IDO1 and TDO2 addresses a key mechanism of tumor-mediated immune suppression. While detailed protocols for its enantioselective synthesis are not yet widely published, the general principles of asymmetric synthesis and chiral resolution provide a clear path for its preparation. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals working to further characterize and develop this and similar next-generation immuno-oncology agents. Further disclosure of the specific synthetic routes from the discovering institutions will be critical for advancing the widespread investigation of this potent molecule.
IACS-8968 R-enantiomer: A Technical Guide to a Novel Dual IDO1/TDO2 Inhibitor for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2). This document details the mechanism of action, available preclinical data, and relevant experimental protocols for the evaluation of this compound in the context of cancer immunotherapy.
Introduction: Targeting the Kynurenine (B1673888) Pathway in Cancer
The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a critical mechanism of immune suppression in the tumor microenvironment.[1] Two rate-limiting enzymes, IDO1 and TDO2, initiate this pathway, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1] This metabolic reprogramming inhibits the function of effector T cells and promotes the activity of regulatory T cells, allowing cancer cells to evade immune surveillance.[1] Dual inhibition of both IDO1 and TDO2 presents a promising therapeutic strategy to restore anti-tumor immunity.[1]
IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO2.[2] Preclinical evidence suggests that the R-enantiomer of IACS-8968 is the more biologically active isomer, making it a subject of significant interest for further development.[3]
Mechanism of Action
This compound exerts its anti-tumor effect by competitively inhibiting the enzymatic activity of both IDO1 and TDO2. By blocking these enzymes, the compound prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1] This leads to a normalization of tryptophan levels and a reduction in kynurenine concentration within the tumor microenvironment.[1] The restoration of tryptophan and the decrease in immunosuppressive kynurenine are expected to reactivate suppressed effector T cells and inhibit the function of regulatory T cells, thereby promoting a robust anti-tumor immune response.[1]
Caption: Mechanism of this compound in the tumor microenvironment.
Data Presentation
Quantitative data for the this compound is not extensively available in the public domain. The following tables summarize the available data for the racemic mixture of IACS-8968. It is reported that the R-enantiomer is the more active isomer.[3]
Table 1: In Vitro Inhibitory Activity of IACS-8968 (Racemate)
| Target | Assay Type | pIC50 | IC50 (nM) |
| IDO1 | Enzymatic | 6.43 | ~371 |
| TDO2 | Enzymatic | <5 | >10,000 |
Data compiled from publicly available sources.[2][4]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₈F₃N₅O₂ |
| Molecular Weight | 381.35 g/mol |
[5]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
IDO1 and TDO2 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human IDO1 and TDO2.
Methodology:
-
Reagents and Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (cofactor)
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
This compound
-
p-dimethylaminobenzaldehyde (DMAB) in acetic acid
-
Trichloroacetic acid (TCA)
-
96-well microplates
-
-
Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, cofactors (methylene blue and ascorbic acid), catalase, and the test compound at various concentrations. c. Add the recombinant IDO1 or TDO2 enzyme to the wells and pre-incubate for 15 minutes at 25°C. d. Initiate the enzymatic reaction by adding L-Tryptophan. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the reaction by adding TCA. g. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. h. Centrifuge the plate to pellet precipitated protein. i. Transfer the supernatant to a new plate and add DMAB reagent. j. Measure the absorbance at 480 nm to quantify kynurenine production.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
-
Caption: Generalized workflow for the IDO1/TDO2 enzymatic inhibition assay.
Cell-Based IDO1/TDO2 Inhibition Assay
Objective: To assess the potency of this compound in inhibiting IDO1 or TDO2 activity in a cellular context.
Methodology:
-
Reagents and Materials:
-
Human cancer cell line expressing IDO1 (e.g., HeLa, SKOV-3) or TDO2 (e.g., engineered HEK293 cells).[4]
-
Cell culture medium and supplements.
-
Interferon-gamma (IFNγ) to induce IDO1 expression.[4]
-
This compound.
-
Reagents for kynurenine detection (as in the enzymatic assay) or LC-MS/MS analysis.
-
96-well cell culture plates.
-
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. For IDO1 inhibition, stimulate the cells with IFNγ for 24-48 hours to induce enzyme expression.[4] c. Treat the cells with a serial dilution of this compound. d. Incubate for 24-72 hours. e. Collect the cell culture supernatant. f. Quantify the kynurenine concentration in the supernatant using the DMAB method or LC-MS/MS.
-
Data Analysis:
-
Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[6]
-
Caption: Generalized workflow for the cellular IDO1/TDO2 inhibition assay.
Conclusion
The this compound represents a promising dual inhibitor of IDO1 and TDO2 for cancer immunotherapy. Its ability to target both key enzymes in the tryptophan catabolism pathway provides a strong rationale for its development. While publicly available quantitative data for the R-enantiomer is limited, the information on the racemic mixture and the qualitative understanding of the R-enantiomer's superior activity provide a solid foundation for further research. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound's therapeutic potential. Further studies are warranted to establish a complete preclinical data package, including in vivo efficacy and pharmacokinetic profiles, for the this compound.
References
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
The Biological Activity of IACS-8968 R-enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of the R-enantiomer of IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Core Concepts: Targeting the Kynurenine (B1673888) Pathway for Immunotherapy
IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine pathway: IDO1 and TDO2.[1] These enzymes catalyze the first and rate-limiting step in the catabolism of the essential amino acid tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to two critical events that promote immune evasion:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses the immune response by inducing T-cell apoptosis and promoting the differentiation and activity of regulatory T cells (Tregs).
By inhibiting both IDO1 and TDO2, IACS-8968 aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby reactivating the host's anti-tumor immune response.[1]
Stereochemistry and Potency
IACS-8968 possesses a chiral center, and its biological activity is stereospecific. The (R)-enantiomer of IACS-8968 is reported to be the more active isomer , indicating a specific three-dimensional arrangement is required for optimal binding to the active sites of IDO1 and TDO2.[1] While the R-enantiomer is established as the more potent form, specific quantitative data for the individual enantiomer is not widely available in the public domain. The available inhibitory data is for the racemic mixture of IACS-8968.
Data Presentation: Inhibitory Activity of IACS-8968 (Racemate)
The following table summarizes the publicly available quantitative data on the inhibitory potency of racemic IACS-8968 against human IDO1 and TDO2.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| IACS-8968 (Racemate) | IDO1 | Enzymatic | 6.43 | ~372 |
| IACS-8968 (Racemate) | TDO2 | Enzymatic | <5 | >10,000 |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway
The following diagram illustrates the IDO1/TDO2 signaling pathway and the mechanism of action of IACS-8968.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of IDO1/TDO2 inhibitors like IACS-8968.
In Vitro IDO1/TDO2 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1 or TDO2.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (cofactor)
-
Methylene (B1212753) blue (cofactor)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1/TDO2 inhibitor).
-
Enzyme Addition: Add the recombinant IDO1 or TDO2 enzyme to all wells except for the no-enzyme control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA. This also hydrolyzes the N-formylkynurenine product to kynurenine.
-
Incubation for Hydrolysis: Incubate the plate at 50°C for 30 minutes.
-
Protein Precipitation: Centrifuge the plate to pellet any precipitated protein.
-
Color Development: Transfer the supernatant to a new 96-well plate and add Ehrlich's reagent. Incubate at room temperature for 10-20 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at approximately 480 nm using a spectrophotometer. The amount of kynurenine produced is proportional to the absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell-Based IDO1 Inhibition Assay
Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640 supplemented with FBS and antibiotics)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound (test compound)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a further 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at approximately 480 nm.
-
-
Data Analysis: Determine the cellular IC50 value of the compound by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for the evaluation of this compound.
Conclusion
The R-enantiomer of IACS-8968 is a promising therapeutic candidate that targets the immunosuppressive IDO1 and TDO2 enzymes. Its stereospecific activity highlights the importance of three-dimensional structure in drug design. While specific quantitative data for the R-enantiomer remains limited in publicly accessible literature, the provided protocols and pathway information serve as a valuable resource for researchers in the field of cancer immunotherapy and drug development. Further studies are warranted to fully elucidate the preclinical and clinical potential of this potent, dual-acting inhibitor.
References
The Role of IACS-8968 R-enantiomer in Cancer Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment is increasingly recognized as a critical player in cancer progression and immune evasion. A key metabolic pathway that contributes to this immunosuppressive landscape is the catabolism of the essential amino acid tryptophan into kynurenine (B1673888), a process primarily mediated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). Elevated expression of these enzymes in tumor cells leads to tryptophan depletion and kynurenine accumulation, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to escape immune surveillance.
IACS-8968 has emerged as a potent, orally bioavailable small molecule designed to counteract this immunosuppressive mechanism by dually inhibiting both IDO1 and TDO2.[1] The R-enantiomer of IACS-8968 is the more biologically active isomer, demonstrating a specific stereochemical requirement for optimal binding to its target enzymes. By blocking the degradation of tryptophan, the IACS-8968 R-enantiomer aims to restore local tryptophan levels and reduce kynurenine production, leading to the reactivation of anti-tumor immunity. This technical guide provides a comprehensive overview of the this compound, focusing on its role in cancer metabolism, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of the this compound has been characterized through enzymatic assays. The following table summarizes the available quantitative data on its potency against IDO1 and TDO2.
| Compound | Target | pIC50 | IC50 (nM) | Assay Type | Selectivity Profile |
| This compound | IDO1 | 6.43 | ~371 | Enzymatic | Dual inhibitor with higher potency for IDO1.[2] |
| TDO2 | <5 | >10,000 | Enzymatic | ||
| IDO2 | Not Publicly Available | Not Publicly Available |
Note: pIC50 is the negative logarithm of the IC50 value. The IC50 value for IDO1 was calculated from the provided pIC50.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the process of its evaluation, the following diagrams have been generated.
References
In-Depth Technical Guide: IACS-8968 R-enantiomer Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of target engagement studies for the R-enantiomer of IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). This document details the mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key target engagement assays, and visualizes critical pathways and workflows.
Introduction to IACS-8968 and its Mechanism of Action
IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism: IDO1 and TDO2.[1] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, most notably kynurenine.[1] This metabolic alteration suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade immune surveillance.[1]
IACS-8968 exists as a racemic mixture, with the (R)-enantiomer identified as the more biologically active isomer.[1] By inhibiting both IDO1 and TDO2, the R-enantiomer of IACS-8968 aims to restore local tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.[1] This dual inhibition presents a promising strategy for cancer immunotherapy.
Quantitative Data on Target Engagement
| Target | Parameter | Value (Racemic Mixture) | Corresponding Concentration (nM) |
| IDO1 | pIC50 | 6.43[2][3] | ~371 |
| TDO2 | pIC50 | <5[2][3] | >10,000 |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data indicates that IACS-8968 is significantly more potent against IDO1 than TDO2.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway affected by the R-enantiomer of IACS-8968.
Experimental Protocols for Target Engagement Studies
This section provides detailed, representative protocols for key experiments to assess the target engagement of the this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
IDO1 and TDO2 Enzymatic Assay
Objective: To determine the in vitro inhibitory potency (IC50) of the this compound against purified human IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors (e.g., L-ascorbic acid, methylene (B1212753) blue)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Plate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, cofactors, and the respective enzyme (IDO1 or TDO2).
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Kynurenine Detection: The product of the reaction, N-formylkynurenine, is chemically converted to kynurenine. The kynurenine concentration is then quantified, often through a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), by measuring the absorbance at approximately 480 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of the this compound to its target proteins (IDO1 and TDO2) in a cellular context by measuring changes in their thermal stability.
Materials:
-
Human cell line expressing IDO1 and/or TDO2 (e.g., IFN-γ stimulated HeLa cells for IDO1)
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blotting or mass spectrometry equipment
Protocol:
-
Cell Culture and Treatment: Culture the selected cell line to confluency. Treat the cells with the this compound at various concentrations or with DMSO (vehicle control) for a defined period.
-
Heating: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A melt curve can be generated to determine the optimal temperature for the isothermal dose-response experiment.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Analysis of Soluble Target Protein: Analyze the amount of soluble IDO1 and/or TDO2 in each sample. This can be done by Western blotting using specific antibodies or by mass spectrometry-based proteomics.
-
Data Analysis: For a melt curve, plot the amount of soluble target protein against the temperature to observe a shift in the melting temperature in the presence of the inhibitor. For an isothermal dose-response, plot the amount of soluble target protein at a specific temperature against the logarithm of the inhibitor concentration to determine the EC50 for thermal stabilization.
Conclusion
The R-enantiomer of IACS-8968 is a promising dual inhibitor of IDO1 and TDO2 with the potential to reverse tumor-induced immunosuppression. The provided quantitative data, while for the racemic mixture, underscores the high potency of this compound, particularly against IDO1. The detailed experimental protocols offer a robust framework for researchers to conduct their own target engagement studies. The visualization of the signaling pathway and experimental workflows aims to provide a clear understanding of the compound's mechanism and the methods used for its evaluation. Further studies to determine the specific inhibitory constants of the R-enantiomer and to conduct in vivo target engagement assessments will be critical for its continued development as a cancer immunotherapeutic agent.
References
Preclinical Profile of IACS-8968 R-enantiomer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
IACS-8968 is a novel small molecule inhibitor targeting two key enzymes in the tryptophan catabolism pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers. By inhibiting both IDO1 and TDO2, IACS-8968 aims to restore anti-tumor immunity. Preclinical data indicates that the pharmacological activity of IACS-8968 resides predominantly in its R-enantiomer. This document provides a comprehensive technical guide to the preclinical data available for the R-enantiomer of IACS-8968, including its mechanism of action, available quantitative data, and detailed experimental protocols.
Introduction
The catabolism of the essential amino acid tryptophan through the kynurenine (B1673888) pathway is a critical regulator of immune responses. The initial and rate-limiting steps of this pathway are catalyzed by IDO1 and TDO2. In the tumor microenvironment, the overexpression of these enzymes leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming results in the suppression of effector T-cell function and the promotion of regulatory T-cells, thereby facilitating tumor growth.
IACS-8968 has been developed as a dual inhibitor of both IDO1 and TDO2, offering a potentially more comprehensive blockade of this immunosuppressive pathway compared to selective IDO1 inhibitors. Structure-activity relationship studies have revealed that the (R)-enantiomer of IACS-8968 is the more active isomer, indicating a specific stereochemical requirement for optimal target engagement.[1]
Mechanism of Action
The primary mechanism of action of the IACS-8968 R-enantiomer is the competitive inhibition of IDO1 and TDO2. By binding to the active sites of these enzymes, it blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This inhibition leads to two key downstream effects that counter tumor-induced immunosuppression:
-
Restoration of Tryptophan Levels: By preventing tryptophan degradation, IACS-8968 restores the local concentration of this essential amino acid, which is crucial for the proliferation and activation of effector T-cells.
-
Reduction of Kynurenine Production: Inhibition of IDO1 and TDO2 significantly reduces the production of kynurenine and other downstream immunosuppressive metabolites. This alleviates the direct suppressive effects of these metabolites on T-cells and other immune cells.
The net effect is the reactivation of the host's anti-tumor immune response, making cancer cells more susceptible to immune-mediated clearance.
Quantitative Data
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| IACS-8968 (racemate) | IDO1 | Enzymatic | 6.43 | ~371 |
| IACS-8968 (racemate) | TDO2 | Enzymatic | <5 | >10,000 |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data indicates that racemic IACS-8968 is a more potent inhibitor of IDO1 than TDO2.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are detailed protocols for key in vitro assays used to characterize IDO1/TDO2 inhibitors like IACS-8968.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 and TDO2.
Methodology:
-
Enzyme Preparation: Use purified recombinant human IDO1 and TDO2 enzymes.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the respective enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene (B1212753) blue.[3]
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.[3]
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).[3]
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.[3]
-
Kynurenine Detection: Quantify the amount of kynurenine produced. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.[3][5]
-
Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Cell-Based Inhibition Assay
Objective: To assess the potency of a compound to inhibit IDO1 or TDO2 activity within a cellular context.
Methodology:
-
Cell Line Selection: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO2. For example, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[3][5]
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[5]
-
Induction of Enzyme Expression (if necessary): For inducible systems, treat cells with an inducing agent (e.g., 50 ng/mL IFN-γ for IDO1 in HeLa cells) for 24-48 hours.[3]
-
Inhibitor Treatment: Add the test compound at a range of concentrations to the cell culture medium.[5]
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.[3][5]
-
Sample Collection and Preparation: Collect the cell culture supernatant. To measure kynurenine, precipitate proteins by adding trichloroacetic acid, followed by incubation at 50°C to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to remove precipitated protein.[5]
-
Kynurenine Quantification: Mix the supernatant with Ehrlich's reagent and measure the absorbance at 480 nm. Alternatively, for more sensitive and specific quantification, LC-MS/MS can be used.[5]
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the IDO1/TDO2-mediated tryptophan catabolism pathway and the point of intervention by the this compound.
Caption: IDO1/TDO2 pathway and this compound inhibition.
Experimental Workflow
The following diagram outlines a general experimental workflow for the preclinical evaluation of an IDO1/TDO2 inhibitor like the this compound.
Caption: General experimental workflow for IACS-8968 development.
Conclusion
The R-enantiomer of IACS-8968 represents a promising therapeutic candidate for cancer immunotherapy through its dual inhibition of IDO1 and TDO2. While specific quantitative data for the R-enantiomer is not yet publicly available, the data for the racemic mixture demonstrates potent inhibition of IDO1. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar molecules. Further studies are warranted to fully elucidate the preclinical profile of the this compound and its potential for clinical development.
References
The Crucial Role of Chirality in the Design of IACS-8968, a Dual IDO1/TDO2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), two critical enzymes in the tryptophan catabolism pathway. By targeting these enzymes, IACS-8968 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.[1] The core of IACS-8968's design and efficacy lies in its specific three-dimensional structure, particularly the chirality of its spirocyclic hydantoin (B18101) scaffold. This guide delves into the technical aspects of IACS-8968's chirality, its impact on biological activity, and the experimental methodologies crucial for its evaluation.
The Significance of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[2][3][4][5][6] The case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the importance of stereochemistry in drug safety and efficacy.[3] Consequently, regulatory agencies like the FDA now mandate thorough characterization and testing of individual enantiomers of chiral drugs.[2][5]
For IACS-8968, the stereochemistry of its spirocyclic core is a determining factor in its biological activity. The (R)-enantiomer has been identified as the more active isomer, highlighting a specific stereochemical requirement for optimal binding to the active sites of IDO1 and TDO2.
Data Presentation: Potency and Selectivity
While specific quantitative data directly comparing the inhibitory activity of the (R)- and (S)-enantiomers of IACS-8968 against IDO1 and TDO2 is not publicly available, the inhibitory potency of the racemic mixture has been characterized. The development of IACS-8968 involved systematic modifications to optimize its dual inhibitory activity. The data below summarizes the structure-activity relationship (SAR) for IACS-8968 and its analogs.
| Compound | R1 Substitution | IDO1 pIC50 | TDO2 pIC50 |
| IACS-8968 | 4-trifluoromethylphenyl | 6.43 | <5 |
| Analog 1 | Phenyl | 5.8 | <4.5 |
| Analog 2 | 4-chlorophenyl | 6.2 | 4.8 |
| Analog 3 | 4-methoxyphenyl | 5.5 | <4.5 |
| Analog 4 | 3-trifluoromethylphenyl | 6.1 | <5 |
Note: Data is compiled from publicly available information and may not represent a complete dataset. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).[1]
Signaling Pathway and Mechanism of Action
IACS-8968 exerts its therapeutic effect by inhibiting the IDO1 and TDO2 enzymes. These enzymes are the first and rate-limiting steps in the catabolism of the essential amino acid tryptophan into kynurenine (B1673888). In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift has profound immunosuppressive effects:
-
Tryptophan Depletion: Stresses effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor. Activation of AhR in T cells promotes their differentiation into regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.
By inhibiting IDO1 and TDO2, IACS-8968 restores local tryptophan levels and reduces kynurenine production, thereby alleviating immune suppression and promoting an anti-tumor immune response.[1]
Caption: Mechanism of action of IACS-8968 in reversing tumor-induced immune suppression.
Experimental Protocols
Representative Enantioselective Synthesis of a Spirocyclic Hydantoin Core
While the specific, proprietary synthesis of IACS-8968 is not publicly available, the following represents a generalized, plausible method for the enantioselective synthesis of a spirocyclic hydantoin core, a key structural motif in IACS-8968. This protocol is based on established organocatalytic methods.
Objective: To synthesize an enantioenriched spirocyclic hydantoin precursor.
Materials:
-
Appropriate ketone starting material
-
Potassium cyanide (KCN)
-
Ammonium (B1175870) carbonate ((NH4)2CO3)
-
Chiral phase-transfer catalyst (e.g., a derivative of cinchonidine)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solvent (e.g., water)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of the starting ketone in a biphasic solvent system (e.g., dichloromethane (B109758) and water) at room temperature, add ammonium carbonate and potassium cyanide.
-
Addition of Chiral Catalyst: Add a catalytic amount (e.g., 1-10 mol%) of the chiral phase-transfer catalyst.
-
Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-25 °C) for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.
-
Purification of Racemic Mixture (if necessary for characterization): Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the racemic spirocyclic hydantoin.
-
Enantioselective Step: The use of the chiral phase-transfer catalyst is intended to induce asymmetry, leading to an excess of one enantiomer. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
-
Further Functionalization: The resulting enantioenriched spirocyclic hydantoin can then undergo further chemical modifications to complete the synthesis of the final IACS-8968 molecule.
Chiral Separation of Spirocyclic Hydantoin Enantiomers by HPLC
Objective: To separate and quantify the enantiomers of a spirocyclic hydantoin compound.
Materials:
-
Racemic spirocyclic hydantoin sample
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol)
-
Chiral stationary phase (CSP) HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the racemic spirocyclic hydantoin in a suitable mobile phase solvent to a known concentration (e.g., 1 mg/mL).
-
HPLC System Setup:
-
Install the chiral HPLC column.
-
Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis:
-
The two enantiomers should elute as two separate peaks.
-
Determine the retention times (tR) for each enantiomer.
-
Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.
-
The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers using the formula: % e.e. = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
In Vitro IDO1/TDO2 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of IACS-8968 enantiomers against IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor for IDO1)
-
Ascorbic acid (reductant)
-
Catalase
-
IACS-8968 enantiomers (test compounds)
-
Trichloroacetic acid (TCA) (stop solution)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
96-well microplates
-
Plate reader
Procedure:
-
Enzyme Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue.
-
Compound Addition: Add serial dilutions of the IACS-8968 enantiomers to the wells. Include wells with a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add recombinant IDO1 or TDO2 enzyme to the appropriate wells.
-
Initiation of Reaction: Start the reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA. This also serves to precipitate the enzyme.
-
Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for 10-20 minutes to allow for color development.
-
Data Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
IC50 Calculation: The concentration of kynurenine produced is proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Workflow for Chiral Drug Design
The development of a chiral drug like IACS-8968 follows a logical workflow that integrates chemistry, biology, and pharmacology to identify and optimize a single, therapeutically active enantiomer.
Caption: A streamlined workflow for the design and development of a chiral drug.
Conclusion
The chirality of IACS-8968 is a critical determinant of its potent dual inhibitory activity against IDO1 and TDO2. The preferential activity of the (R)-enantiomer underscores the importance of a thorough understanding and characterization of stereochemistry in modern drug design. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and evaluation of chiral molecules like IACS-8968. As the field of immuno-oncology continues to evolve, the principles of stereoselective drug design will remain paramount in the development of next-generation therapies that are both more effective and safer for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharma.researchfloor.org [pharma.researchfloor.org]
- 6. lifechemicals.com [lifechemicals.com]
IACS-8968 R-enantiomer: A Technical Guide to a Potent Dual IDO1/TDO2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The IACS-8968 R-enantiomer is a highly potent and specific small molecule inhibitor of both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of this pathway is a critical mechanism of immune evasion in various cancers. By inhibiting both IDO1 and TDO2, the this compound represents a promising therapeutic strategy to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of the this compound, including detailed experimental protocols and a summary of its mechanism of action.
Molecular Structure and Properties
The this compound is a spirocyclic hydantoin (B18101) derivative. Its stereochemistry is crucial for its biological activity, with the R-enantiomer being the more active isomer.[1]
| Property | Value |
| IUPAC Name | (R)-8-(2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-8-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Chemical Formula | C₁₇H₁₈F₃N₅O₂ |
| Molecular Weight | 381.35 g/mol |
| CAS Number | 2239305-67-8 |
| SMILES String | O=C(N1)N[C@]2(C(C)(C)CN(c3cc(C(F)(F)F)cc4cncn34)CC2)C1=O |
| Appearance | Solid |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of the this compound is the competitive inhibition of the enzymes IDO1 and TDO2. These enzymes catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine, which is subsequently converted to kynurenine.
In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
By inhibiting IDO1 and TDO2, the this compound blocks this immunosuppressive pathway, thereby restoring local tryptophan levels and reducing kynurenine production. This, in turn, is expected to reactivate effector T cells and reverse the immunosuppressive tumor microenvironment, making tumor cells more susceptible to immune-mediated killing.
Biological Activity
The racemic mixture of IACS-8968 is a dual inhibitor of IDO1 and TDO2, with a reported pIC₅₀ of 6.43 for IDO1 and <5 for TDO2.[4] The R-enantiomer has been identified as the more active isomer, indicating a specific stereochemical requirement for optimal binding to the target enzymes.[1]
| Target | Racemic IACS-8968 pIC₅₀ |
| IDO1 | 6.43 |
| TDO2 | <5 |
Experimental Protocols
Synthesis of Racemic IACS-8968 (General Procedure)
The synthesis of spiro-hydantoin derivatives like IACS-8968 typically involves a multi-step process. A common approach is the Bucherer-Bergs reaction, which utilizes a ketone, cyanide source (e.g., potassium cyanide), and a source of ammonia (B1221849) and carbonate (e.g., ammonium (B1175870) carbonate) to form the hydantoin ring. For IACS-8968, the key intermediate would be the corresponding spiro-ketone.
Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized.
-
Synthesis of the Spiro-ketone Intermediate: The synthesis of the spiro-ketone precursor is a critical step and can be achieved through various synthetic routes.
-
Bucherer-Bergs Reaction:
-
To a solution of the spiro-ketone in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide and ammonium carbonate.
-
Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 60-100 °C) for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and acidify to precipitate the crude spiro-hydantoin product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the racemic IACS-8968.
-
Chiral Separation of IACS-8968 Enantiomers
The separation of the R- and S-enantiomers of IACS-8968 can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP).
Note: The choice of CSP and mobile phase is critical for achieving good separation and needs to be determined empirically.
General HPLC/SFC Method:
-
Instrument: A preparative or semi-preparative HPLC or SFC system.
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., amylose (B160209) or cellulose (B213188) derivatives) is often effective for separating hydantoin enantiomers.
-
Mobile Phase (HPLC): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve baseline separation.
-
Mobile Phase (SFC): Supercritical carbon dioxide as the main mobile phase with a polar co-solvent (e.g., methanol (B129727) or ethanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Procedure:
-
Dissolve the racemic IACS-8968 in a suitable solvent.
-
Inject the solution onto the chiral column.
-
Elute the enantiomers with the optimized mobile phase.
-
Collect the fractions corresponding to each enantiomer.
-
Analyze the purity of the collected fractions by analytical chiral HPLC/SFC.
-
Combine the pure fractions of each enantiomer and evaporate the solvent to obtain the isolated R- and S-enantiomers.
-
In Vitro IDO1/TDO2 Inhibition Assay
This assay determines the potency of the this compound in inhibiting the enzymatic activity of purified human IDO1 and TDO2.
Note: This is a generalized protocol and specific concentrations and incubation times may require optimization.
-
Reagents and Materials:
-
Recombinant human IDO1 and TDO2 enzymes.
-
L-Tryptophan (substrate).
-
Methylene blue and ascorbic acid (co-factors).
-
Catalase.
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5).
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Plate reader for absorbance measurement.
-
-
Procedure:
-
Prepare a serial dilution of the this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, co-factors, catalase, and the serially diluted inhibitor or vehicle control (DMSO).
-
Add the recombinant IDO1 or TDO2 enzyme to each well and incubate for a short period at room temperature.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Pharmacokinetic Properties (Qualitative)
While specific quantitative data for the this compound is not publicly available, it is described as an orally bioavailable small molecule.[1] The pharmacokinetic properties of enantiomers can differ significantly, with potential variations in absorption, distribution, metabolism, and excretion. Generally, the more active enantiomer is desired to have favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, to ensure sufficient exposure at the target site.
Conclusion
The this compound is a potent dual inhibitor of IDO1 and TDO2 with a well-defined mechanism of action targeting a key immunosuppressive pathway in cancer. Its stereospecific activity highlights the importance of chiral chemistry in drug design. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this promising therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in oncology.
References
Initial Studies on IACS-8968 R-enantiomer Cytotoxicity: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial cytotoxic evaluation of the R-enantiomer of IACS-8968, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). As a promising candidate in cancer immunotherapy, understanding its cytotoxic profile is crucial for preclinical development.
Executive Summary
IACS-8968 is a small molecule designed to reverse the immunosuppressive tumor microenvironment by inhibiting the degradation of tryptophan.[1] The (R)-enantiomer of IACS-8968 is established as the more active isomer, demonstrating a specific stereochemical requirement for optimal binding to its target enzymes.[1] While the primary focus of research on IACS-8968 has been its immunomodulatory effects, the assessment of its direct cytotoxicity is a standard and critical component of its preclinical evaluation. This is to ensure that the observed anti-tumor effects are a result of the intended mechanism of action—the reactivation of anti-tumor immunity—rather than off-target toxicity.
Based on an extensive review of publicly available data, there are no specific studies that have been published focusing solely on the cytotoxicity of the IACS-8968 R-enantiomer. Consequently, quantitative data, such as IC50 values for cytotoxicity across various cell lines, are not available in the public domain. However, it is a routine practice in the development of such compounds to perform cell viability assays in parallel with primary efficacy studies.[1] This guide, therefore, outlines the standard experimental protocols and relevant biological pathways for assessing the cytotoxicity of the this compound.
Data Presentation
As of the latest available information, no quantitative data on the cytotoxicity of the this compound has been publicly released. The following table is a template that researchers can use to summarize their own experimental findings.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., HeLa | Cervical Cancer | MTT | 72 | Data not available | IDO1-expressing |
| e.g., A172 | Glioblastoma | CellTiter-Glo | 72 | Data not available | TDO2-expressing |
| e.g., PBMC | N/A (Healthy Control) | MTT | 72 | Data not available | To assess toxicity on immune cells |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of the this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HeLa, SK-OV-3 for IDO1; A172 for TDO2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the this compound in complete cell culture medium. A vehicle control (e.g., DMSO at a final concentration of <0.5%) should be included.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. This allows for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to attach and resume growth for 24 hours.
-
Compound Treatment: Add various concentrations of the this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability based on the luminescent signal relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualization
The primary mechanism of IACS-8968 is to inhibit IDO1 and TDO2. However, if cytotoxicity were to be observed, it could be related to the modulation of downstream signaling pathways. Tryptophan depletion is known to activate the GCN2 stress-response kinase and inhibit the mTOR pathway, which can lead to cell cycle arrest and apoptosis.[2] Conversely, the accumulation of the tryptophan metabolite kynurenine (B1673888) can activate the aryl hydrocarbon receptor (AhR). By inhibiting IDO1/TDO2, IACS-8968 is expected to reverse these effects.
Below are diagrams illustrating the key signaling pathway and a general experimental workflow for assessing cytotoxicity.
Caption: Mechanism of this compound and its impact on downstream signaling.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of IACS-8968 R-enantiomer
These application notes provide detailed protocols for the in vitro evaluation of IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1][2][3] The R-enantiomer of IACS-8968 has been identified as the more active isomer, making it a compound of significant interest for researchers in cancer immunotherapy and other fields where the kynurenine (B1673888) pathway is implicated.[1]
Audience: These protocols are intended for researchers, scientists, and drug development professionals actively engaged in the study of tryptophan metabolism and its role in disease.
Mechanism of Action
IACS-8968 exerts its biological effect by inhibiting the enzymes IDO1 and TDO2, which are critical regulators of tryptophan metabolism.[1] In various pathological conditions, particularly within the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1] This metabolic alteration suppresses the activity of effector T cells and promotes the function of regulatory T cells, enabling tumors to evade the immune system.[1] By inhibiting IDO1 and TDO2, IACS-8968 restores local tryptophan levels and reduces kynurenine production, which in turn reactivates anti-tumor immunity.[1]
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the inhibitory potency of IACS-8968. While specific data for the R-enantiomer is not always separately reported, it is established as the more active form.
| Compound | Target | Potency (pIC50) | Assay Type |
| IACS-8968 | IDO1 | 6.43 | Enzymatic |
| IACS-8968 | TDO2 | <5 | Enzymatic |
Note: Data is compiled from publicly available sources.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Recombinant Enzyme Inhibition Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant IDO1 and TDO2.
Experimental Workflow:
Caption: Workflow for the enzymatic inhibition assay.
Materials and Reagents:
-
Purified recombinant human IDO1 and TDO2 enzymes
-
This compound
-
L-tryptophan (substrate)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
Co-factors (e.g., ascorbic acid, methylene (B1212753) blue)
-
Trichloroacetic acid (quenching agent)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent) for detection
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Use purified recombinant human IDO1 or TDO2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, combine the respective enzyme, reaction buffer, and necessary co-factors.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent like trichloroacetic acid.[4]
-
Kynurenine Detection: Quantify the amount of kynurenine produced using a colorimetric method with p-dimethylaminobenzaldehyde, measuring the absorbance at approximately 480 nm.[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cell-Based Inhibition Assay
Objective: To evaluate the potency of this compound in inhibiting IDO1 or TDO2 activity within a cellular context.
Experimental Workflow:
References
Application Notes and Protocols for IACS-8968 R-enantiomer Cell-Based Assay Development
Topic: IACS-8968 R-enantiomer Cell-Based Assay Development for Mitochondrial Function Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism.[1][2] The R-enantiomer of IACS-8968 has been identified as the more active isomer.[1] By blocking the degradation of tryptophan into kynurenine and its downstream metabolites, IACS-8968 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[1]
Recent scientific evidence has illuminated a critical link between the kynurenine pathway and mitochondrial function. This pathway is the sole de novo source of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential cofactor for mitochondrial respiration and ATP production.[3][4] Furthermore, several kynurenine pathway metabolites, such as quinolinic acid and 3-hydroxykynurenine, have been shown to be neurotoxic and can directly impair mitochondrial function by increasing oxidative stress and reducing mitochondrial membrane potential.[5][6]
Given this intricate relationship, it is imperative to understand the potential downstream effects of this compound on cellular bioenergetics. This application note provides detailed protocols for cell-based assays to evaluate the impact of this compound on mitochondrial function by measuring cellular ATP levels and oxygen consumption rates. These assays are crucial for a comprehensive understanding of the compound's mechanism of action and for identifying any potential off-target effects on cellular metabolism.
Signaling Pathway
The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either IDO1 or TDO2. Subsequent steps lead to the production of various bioactive metabolites and ultimately to the de novo synthesis of NAD+. This compound, by inhibiting IDO1 and TDO2, is expected to increase local tryptophan levels and decrease the production of kynurenine and its downstream metabolites. This modulation can, in turn, influence the cellular NAD+ pool and mitochondrial activity.
References
- 1. Kynurenines, Neuronal Excitotoxicity, and Mitochondrial Oxidative Stress: Role of the Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: Targeting tryptophan metabolism to promote longevity and healthspan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway, NAD synthesis, and mitochondrial function: Targeting tryptophan metabolism to promote longevity and healthspan. | Cancer Center [cancercenter.arizona.edu]
- 5. Kynurenines and Mitochondrial Disturbances in Multiple Sclerosis [mdpi.com]
- 6. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IACS-8968 R-enantiomer in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent and orally bioavailable dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1] These enzymes are critical regulators of tryptophan metabolism, and their upregulation in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing the immunosuppressive metabolite kynurenine (B1673888). The R-enantiomer of IACS-8968 has been identified as the more active isomer, making it a promising candidate for cancer immunotherapy.[1] By inhibiting both IDO1 and TDO2, IACS-8968 R-enantiomer can restore local tryptophan levels, reduce kynurenine production, and reactivate anti-tumor immunity.[1][2]
These application notes provide detailed protocols for utilizing this compound in various mouse tumor models to evaluate its preclinical efficacy.
Signaling Pathway
This compound targets the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, cancer cells and other cells can overexpress IDO1 and/or TDO2. These enzymes catabolize the essential amino acid tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine. The depletion of tryptophan can inhibit T-cell proliferation and function. Furthermore, the accumulation of kynurenine activates the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further contributing to an immunosuppressive tumor microenvironment. This compound blocks the enzymatic activity of both IDO1 and TDO2, thereby reversing these immunosuppressive effects.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
While comprehensive in vivo data for this compound across a wide range of tumor models is not extensively published in publicly available literature, the following tables summarize available data for IACS-8968 and other closely related dual IDO1/TDO2 inhibitors. Researchers should consider this information as a starting point for their own experimental design.
Table 1: In Vivo Efficacy of IACS-8968 in a Glioma Xenograft Model
| Parameter | IACS-8968 | Temozolomide (TMZ) | IACS-8968 + TMZ | Vehicle Control |
| Animal Model | LN229 and U87 subcutaneous glioma xenografts in mice | LN229 and U87 subcutaneous glioma xenografts in mice | LN229 and U87 subcutaneous glioma xenografts in mice | LN229 and U87 subcutaneous glioma xenografts in mice |
| Dose | 5 mg/kg | 10 mg/kg | 5 mg/kg (IACS-8968), 10 mg/kg (TMZ) | Phosphate-Buffered Saline (PBS) |
| Route of Administration | Oral gavage | Not specified | Not specified | Not specified |
| Treatment Schedule | Daily (empirically suggested) | Not specified | Not specified | Not specified |
| Tumor Growth Inhibition | Data not publicly available | Data not publicly available | Superior anticancer effects compared to single agents | N/A |
| Survival | Data not publicly available | Data not publicly available | Efficiently prolonged survival of tumor-bearing mice | N/A |
Data is based on a preclinical glioma study and should be adapted for other models.[3]
Table 2: In Vivo Efficacy of a Dual IDO1/TDO2 Inhibitor (AT-0174) in a Syngeneic Non-Small Cell Lung Cancer (NSCLC) Model
| Parameter | IDO1 Inhibitor | AT-0174 (Dual Inhibitor) | AT-0174 + anti-PD1 | Control |
| Animal Model | C57BL/6 mice with cisplatin-resistant Lewis Lung Carcinoma (LLC-CR) | C57BL/6 mice with cisplatin-resistant Lewis Lung Carcinoma (LLC-CR) | C57BL/6 mice with cisplatin-resistant Lewis Lung Carcinoma (LLC-CR) | C57BL/6 mice with cisplatin-resistant Lewis Lung Carcinoma (LLC-CR) |
| Dose | 200 mg/kg | 170 mg/kg | 170 mg/kg (AT-0174), 10 mg/kg (anti-PD1) | Vehicle |
| Route of Administration | P.O. | P.O. | P.O. (AT-0174), I.P. (anti-PD1) | P.O. |
| Treatment Schedule | Once a day for 15 days | Once a day for 15 days | Once a day for 15 days (AT-0174), every 3 days (anti-PD1) | Once a day for 15 days |
| Median Survival | 32 days | 36 days | 50 days | Not specified |
This data is for a similar dual inhibitor and provides a reference for expected outcomes.[3]
Experimental Protocols
The following are detailed protocols for establishing and utilizing mouse tumor models to evaluate the efficacy of this compound.
Protocol 1: Subcutaneous Syngeneic Tumor Model (e.g., CT26 Colon Carcinoma)
This protocol describes the implantation of murine cancer cells into immunocompetent mice of the same genetic background.
Materials:
-
CT26 murine colon carcinoma cells
-
BALB/c mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 25-27 gauge needles
-
Electric clippers
-
70% ethanol
-
This compound
-
Vehicle (see Formulation Protocol)
-
Calipers
Procedure:
-
Cell Culture: Culture CT26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
Cell Preparation: On the day of implantation, harvest cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Shave the right flank of each mouse and sterilize the area with 70% ethanol.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle control daily via oral gavage.
-
Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³).
-
For survival studies, monitor animals daily and euthanize when they meet humane endpoints (e.g., >20% body weight loss, tumor ulceration, signs of distress).
-
-
Data Analysis: Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., two-way ANOVA for tumor growth, Log-rank test for survival).
Figure 2: Experimental workflow for a subcutaneous syngeneic tumor model.
Protocol 2: Orthotopic Breast Cancer Model (e.g., 4T1)
This protocol describes the implantation of murine breast cancer cells into the mammary fat pad of syngeneic mice, which more accurately recapitulates the tumor microenvironment.
Materials:
-
4T1 murine breast cancer cells
-
BALB/c mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, can improve tumor take rate)
-
Surgical instruments (scalpel, forceps)
-
Sutures or wound clips
-
Anesthetics and analgesics
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare 4T1 cells as described in Protocol 1. The cell concentration may be adjusted (e.g., 1 x 10^5 cells in 50 µL PBS, optionally mixed 1:1 with Matrigel).
-
Surgical Implantation:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad.
-
Inject the cell suspension into the center of the fat pad.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
-
Tumor Growth Monitoring, Treatment, and Endpoint Analysis: Follow steps 4-8 as described in Protocol 1. Tumor growth may be monitored by palpation and caliper measurement.
Protocol 3: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl) or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final dosing solution, calculate the required volumes of each component. For example, to prepare a 1 mg/mL solution:
-
In a sterile tube, add 40 µL of the 25 mg/mL IACS-8968 stock solution in DMSO.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 510 µL of sterile saline or PBS to reach a final volume of 1 mL. Vortex until the solution is clear.
-
-
This formulation results in a vehicle composition of 4% DMSO, 40% PEG300, 5% Tween-80, and 51% saline/PBS.
-
The final concentration of this compound is 1 mg/mL. For a 5 mg/kg dose in a 20g mouse, administer 100 µL of this solution.
Note: The solubility and stability of the formulation should be confirmed before in vivo use. The vehicle composition may need to be optimized for different compounds.
Mandatory Visualizations
Figure 3: Workflow for preparing this compound formulation.
Conclusion
This compound is a promising dual IDO1/TDO2 inhibitor with the potential for broad applicability in cancer immunotherapy. The protocols provided here offer a framework for the preclinical evaluation of its efficacy in various mouse tumor models. Careful experimental design, including the selection of appropriate tumor models, treatment schedules, and endpoints, is crucial for obtaining robust and translatable data. Further studies are warranted to fully elucidate the in vivo activity of this compound in a wider range of cancer types and in combination with other immunotherapies.
References
Application Notes and Protocols for IACS-8968 R-enantiomer in Cancer Immune Evasion Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of immune surveillance by tumor cells is a critical hallmark of cancer. One of the key mechanisms facilitating this escape is the metabolic reprogramming of the tumor microenvironment. The enzyme indoleamine 2,3-dioxygenase (IDO1) and the related enzyme tryptophan 2,3-dioxygenase (TDO2) are pivotal in this process. They catalyze the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan into kynurenine (B1673888).[1][2] This enzymatic activity leads to the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are potent immunosuppressants.[1][2] This creates an immunosuppressive milieu that allows tumor cells to evade the host's immune system.[1][2]
IACS-8968 is a potent, orally bioavailable small molecule that dually inhibits both IDO1 and TDO2.[2] By blocking the degradation of tryptophan, IACS-8968 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses.[1][2] Preclinical data indicate that the (R)-enantiomer of IACS-8968 is the more active isomer, making it a valuable tool for studying the role of the tryptophan-kynurenine pathway in cancer immune evasion.[2]
These application notes provide detailed protocols for utilizing the IACS-8968 R-enantiomer to investigate its effects on cancer cells and immune responses in vitro and in vivo.
Data Presentation
| Compound | Target | Potency (pIC50) | Potency (IC50) | Assay Type |
| IACS-8968 (racemate) | IDO1 | 6.43 | ~371 nM | Enzymatic |
| IACS-8968 (racemate) | TDO2 | <5 | >10,000 nM | Enzymatic |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
In Vitro IDO1 and TDO2 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 6.5
-
Cofactors: 20 mM Ascorbic acid, 10 µM Methylene blue, 100 µg/mL Catalase
-
This compound
-
30% (w/v) Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound in Assay Buffer.
-
In a 96-well plate, add the enzyme (IDO1 or TDO2), cofactors, and the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each concentration of the this compound and determine the IC50 value using a suitable software.
Cellular Kynurenine Production Assay
Objective: To assess the ability of this compound to inhibit IDO1 or TDO2 activity in a cellular context.
Materials:
-
Human cancer cell line expressing IDO1 (e.g., SK-OV-3, HeLa) or TDO2 (e.g., A172)
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ) for IDO1 induction
-
This compound
-
TCA
-
Ehrlich's reagent or HPLC system for kynurenine quantification
-
96-well cell culture plate
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1-expressing cells, induce IDO1 expression by treating with IFNγ (e.g., 100 ng/mL) for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the this compound dilutions. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant.
-
Colorimetric Method: Follow steps 6-11 from the enzyme inhibition assay protocol.
-
HPLC Method: Precipitate proteins with TCA, centrifuge, and analyze the supernatant by reverse-phase HPLC to quantify tryptophan and kynurenine.
-
-
Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
T-cell Co-culture Assay
Objective: To evaluate the ability of this compound to restore T-cell proliferation and activation suppressed by IDO1/TDO2-expressing cancer cells.
Materials:
-
IDO1/TDO2-expressing cancer cells
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Cell proliferation dye (e.g., CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
This compound
-
Flow cytometer
Protocol:
-
Label isolated T-cells with a cell proliferation dye.
-
Seed the cancer cells in a 96-well plate and allow them to adhere.
-
Add the labeled T-cells to the cancer cell culture at an appropriate effector-to-target ratio.
-
Add the this compound or vehicle control.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Co-culture for 3-5 days.
-
Harvest the T-cells and analyze their proliferation by flow cytometry based on the dilution of the cell proliferation dye.
-
The culture supernatant can also be collected to measure cytokine production (e.g., IL-2, IFNγ) by ELISA as a marker of T-cell activation.
In Vivo Efficacy Study in a Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation (e.g., glioma cell lines LN229 or U87)
-
This compound
-
Vehicle for oral administration (e.g., as specified by the manufacturer)
-
Calipers for tumor measurement
Protocol:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound (e.g., via oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of kynurenine levels in the tumor).
Conclusion
The this compound represents a potent and valuable research tool for elucidating the role of the tryptophan-kynurenine pathway in cancer immune evasion. The protocols outlined in these application notes provide a framework for researchers to investigate the biochemical, cellular, and in vivo effects of this dual IDO1/TDO2 inhibitor. By utilizing these methodologies, scientists can further unravel the complexities of tumor-induced immunosuppression and explore the therapeutic potential of targeting this critical metabolic pathway.
References
Application of IACS-8968 R-enantiomer in Immunotherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of tryptophan metabolism, and their upregulation in the tumor microenvironment leads to immune suppression. The R-enantiomer of IACS-8968 has been identified as the more active isomer, making it a promising candidate for cancer immunotherapy research.[1][2] By inhibiting both IDO1 and TDO2, the IACS-8968 R-enantiomer aims to restore anti-tumor immunity by preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine (B1673888).[1][3]
These application notes provide a comprehensive overview of the use of the this compound in immunotherapy research, including its mechanism of action, protocols for key experiments, and the visualization of relevant pathways and workflows.
Mechanism of Action
IDO1 and TDO2 are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the context of cancer, tumor cells and other cells in the tumor microenvironment often overexpress these enzymes. This leads to two primary mechanisms of immune evasion:
-
Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. Its depletion in the tumor microenvironment starves effector T-cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The enzymatic product, kynurenine, and its downstream metabolites are bioactive molecules that actively suppress effector T-cell function and promote the differentiation and activity of immunosuppressive regulatory T-cells (Tregs).
The this compound, by inhibiting IDO1 and TDO2, blocks this immunosuppressive pathway, thereby restoring local tryptophan levels and reducing kynurenine concentrations. This reversal of the immunosuppressive tumor microenvironment is hypothesized to enhance the efficacy of anti-tumor immune responses, including those mediated by cytotoxic T-lymphocytes.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by the this compound.
Data Presentation
While specific preclinical data for the this compound is not extensively available in the public domain, the following table summarizes its known inhibitory potency against IDO1 and TDO2. For comparative purposes, data for other well-known IDO1 inhibitors are also included.
| Compound | Target(s) | pIC50 | IC50 (nM) | Selectivity |
| IACS-8968 | IDO1 | 6.43[2][4] | ~371 | Dual inhibitor, more potent for IDO1[5] |
| TDO2 | <5[2][4] | >10,000 | ||
| Epacadostat | IDO1 | - | ~10 | >1000-fold selective for IDO1 over IDO2 and TDO |
| Linrodostat | IDO1 | - | 1.1 | Selective for IDO1; no activity against TDO or murine IDO2 |
| Navoximod | IDO1 | - | 7 (Ki) | Potent IDO pathway inhibitor |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. Data for comparator compounds is compiled from publicly available information for reference.
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of IDO1/TDO2 inhibitors like the this compound. Researchers should optimize these protocols for their specific experimental setup.
IDO1/TDO2 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of the this compound to inhibit the enzymatic activity of recombinant IDO1 and TDO2.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor for IDO1)
-
Ascorbic acid
-
Catalase
-
Potassium phosphate (B84403) buffer
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates
-
Plate reader
Protocol:
-
Prepare a reaction buffer containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.
-
Prepare serial dilutions of the this compound in the reaction buffer.
-
Add the recombinant IDO1 or TDO2 enzyme to each well of a 96-well plate, followed by the addition of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding L-Tryptophan to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Read the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
Objective: To assess the potency of the this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SW-480)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Prepare serial dilutions of the this compound in cell culture medium.
-
Remove the IFN-γ containing medium and add the medium with the this compound dilutions to the cells. Include a vehicle control.
-
Incubate for a specified period (e.g., 1 hour).
-
Add L-Tryptophan to the medium.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Read the absorbance at 480 nm.
-
Determine the cellular IC50 value as described in the enzymatic assay protocol.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the this compound in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line expressing IDO1 (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (vehicle control and this compound at various doses).
-
Administer the this compound or vehicle orally, once or twice daily, for a specified treatment period.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Analyze the data by comparing tumor growth inhibition in the treated groups versus the vehicle control group.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the preclinical evaluation of the this compound in immunotherapy research.
Conclusion
The this compound represents a promising therapeutic agent for cancer immunotherapy due to its dual inhibitory activity against IDO1 and TDO2. The provided application notes and protocols offer a framework for researchers to investigate its mechanism of action and preclinical efficacy. Further studies are warranted to fully elucidate the immunological consequences of IDO1/TDO2 dual inhibition with the this compound and to translate these findings into clinical applications.
References
Application Notes and Protocols: IACS-8968 R-enantiomer Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
IACS-8968 is a potent and selective dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. The R-enantiomer of IACS-8968 has been identified as the more active isomer. By inhibiting IDO1 and TDO2, IACS-8968 R-enantiomer blocks the degradation of tryptophan into kynurenine. In the tumor microenvironment, the accumulation of kynurenine and depletion of tryptophan suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), leading to immune evasion.[1]
Checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment by blocking inhibitory signals on T cells and enhancing anti-tumor immunity. However, a significant number of patients do not respond to checkpoint inhibitor monotherapy. Upregulation of the kynurenine pathway has been identified as a potential mechanism of resistance to checkpoint inhibitors. Therefore, combining this compound with checkpoint inhibitors presents a rational therapeutic strategy to overcome this resistance and enhance the efficacy of immunotherapy.
These application notes provide an overview of the scientific rationale, preclinical data from representative studies with similar dual IDO1/TDO2 inhibitors, and detailed protocols for evaluating the combination of this compound with checkpoint inhibitors in preclinical models.
Scientific Rationale for Combination Therapy
The combination of this compound with checkpoint inhibitors is based on their complementary mechanisms of action to enhance anti-tumor immunity.
-
This compound: Reverses the immunosuppressive tumor microenvironment by:
-
Increasing tryptophan levels, which is essential for T cell proliferation and function.
-
Decreasing kynurenine levels, thereby reducing the activation of the aryl hydrocarbon receptor (AhR) on immune cells, which mediates immunosuppressive effects.
-
-
Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): Directly block inhibitory receptors on T cells, leading to:
-
Enhanced T cell activation, proliferation, and effector function.
-
Increased recognition and killing of tumor cells by cytotoxic T lymphocytes.
-
By combining these two approaches, it is hypothesized that the restoration of a favorable metabolic environment by this compound will sensitize tumors to the effects of checkpoint inhibitors, leading to a more robust and durable anti-tumor immune response.
Preclinical Data Summary
While specific data for this compound in combination with checkpoint inhibitors is not yet publicly available, studies with other dual IDO1/TDO2 inhibitors demonstrate the potential of this therapeutic strategy. The following tables summarize representative quantitative data from preclinical studies of dual IDO1/TDO2 inhibitors in combination with anti-PD-1 antibodies in syngeneic mouse models.
Table 1: In Vivo Efficacy of a Representative Dual IDO1/TDO2 Inhibitor in Combination with Anti-PD-1 in a Syngeneic Mouse Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | 0 | 25 |
| Dual IDO1/TDO2 Inhibitor | 30 | 32 |
| Anti-PD-1 Antibody | 40 | 35 |
| Combination Therapy | 75 | 50 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes Following Combination Therapy
| Treatment Group | CD8+ T cells (% of CD45+ cells) | NKG2D+ NK cells (% of NK cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) | Myeloid-Derived Suppressor Cells (MDSCs) (% of CD45+ cells) |
| Vehicle Control | 5 | 10 | 25 | 30 |
| Dual IDO1/TDO2 Inhibitor | 10 | 20 | 15 | 20 |
| Anti-PD-1 Antibody | 15 | 25 | 18 | 22 |
| Combination Therapy | 25 | 40 | 8 | 10 |
Table 3: Pharmacodynamic Effects of a Representative Dual IDO1/TDO2 Inhibitor
| Treatment Group | Plasma Kynurenine (µM) | Tumor Tryptophan (µM) |
| Vehicle Control | 2.5 | 10 |
| Dual IDO1/TDO2 Inhibitor | 0.5 | 50 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with checkpoint inhibitors.
Protocol 1: In Vitro T-cell Proliferation Assay
Objective: To assess the ability of this compound to rescue T-cell proliferation from kynurenine-induced suppression.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phytohemagglutinin (PHA)
-
Recombinant human Interleukin-2 (IL-2)
-
L-Kynurenine
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label PBMCs with CFSE according to the manufacturer's protocol.
-
Seed CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Prepare treatment groups:
-
Unstimulated control
-
Stimulated control (PHA + IL-2)
-
Stimulated + L-Kynurenine
-
Stimulated + L-Kynurenine + this compound (various concentrations)
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
Harvest cells and stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer and analyze CFSE dilution as a measure of T-cell proliferation.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
This compound
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile PBS
-
Calipers
Procedure:
-
Subcutaneously implant 5 x 10^5 CT26 cells into the flank of each BALB/c mouse.
-
Monitor tumor growth until tumors reach an average volume of 50-100 mm³.
-
Randomize mice into treatment groups (n=10 per group):
-
Vehicle + Isotype control
-
This compound + Isotype control
-
Vehicle + Anti-PD-1 antibody
-
This compound + Anti-PD-1 antibody
-
-
Administer this compound daily by oral gavage at the desired dose.
-
Administer the anti-PD-1 antibody intraperitoneally twice a week at the desired dose.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach the predetermined endpoint or at the end of the study.
Protocol 3: Pharmacodynamic Analysis of Kynurenine and Tryptophan Levels
Objective: To measure the levels of kynurenine and tryptophan in plasma and tumor tissue to confirm the in vivo activity of this compound.
Materials:
-
Plasma and tumor samples from the in vivo efficacy study
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards (e.g., deuterated kynurenine and tryptophan)
-
Protein precipitation solution (e.g., acetonitrile (B52724) with formic acid)
Procedure:
-
At the end of the in vivo study, collect blood via cardiac puncture into EDTA tubes and harvest tumors.
-
Prepare plasma by centrifugation.
-
Homogenize tumor tissue in an appropriate buffer.
-
For both plasma and tumor homogenates, perform protein precipitation by adding the protein precipitation solution containing internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify kynurenine and tryptophan concentrations using a validated LC-MS/MS method.
Protocol 4: Immunophenotyping of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell populations within the tumor microenvironment following combination therapy.
Materials:
-
Tumor samples from the in vivo efficacy study
-
Collagenase D and DNase I
-
Red blood cell lysis buffer
-
Flow cytometry antibodies for various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, Gr-1, F4/80)
-
Flow cytometer
Procedure:
-
Mechanically dissociate harvested tumors and digest with collagenase D and DNase I to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Count the viable cells.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface and intracellular markers.
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations within the tumor.
Visualizations
Caption: Signaling pathway of this compound and checkpoint inhibitors.
Caption: Experimental workflow for in vivo combination therapy studies.
References
Application Notes and Protocols: Dissolving IACS-8968 R-enantiomer in DMSO
Introduction
IACS-8968 is a potent dual inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2][3] The R-enantiomer of IACS-8968 is one of the two stereoisomers of this compound. Enantiomers possess identical physical and chemical properties in an achiral environment, such as solubility in dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Proper dissolution and storage of the compound are critical for ensuring its stability, activity, and the reproducibility of experimental results. These application notes provide a detailed protocol for the solubilization and storage of IACS-8968 R-enantiomer using DMSO.
Data Presentation: Physicochemical and Storage Information
The following table summarizes the key properties and recommended storage conditions for the this compound.
| Parameter | Value | Source |
| Compound Name | This compound | [3] |
| Synonyms | IDO/TDO Inhibitor (R-enantiomer) | [3] |
| Primary Targets | IDO1, TDO | [1][3] |
| Solubility in DMSO | ≥ 50 mg/mL (131.11 mM) | [2] |
| Storage (Solid Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [2][7] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous/High-Purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene (B1209903) tube with a secure cap
-
Vortex mixer
-
Sonicator (water bath)
-
Pipettes and sterile tips
Safety Precautions:
-
Handle the this compound powder in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.[8]
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass in the corresponding volume of DMSO.[7][9]
-
Dissolution: Securely cap the vial and vortex thoroughly. If the compound does not fully dissolve, the following steps can be taken:
-
Sonication: Place the vial in a sonicating water bath for several minutes to aid dissolution.[2][8] Note that for the S-enantiomer, ultrasonication is noted as potentially necessary.[2]
-
Gentle Warming: If necessary, the solution can be gently warmed (not exceeding 50°C) to facilitate dissolution.[8]
-
-
Aliquotting and Storage: Once the compound is fully dissolved, creating a clear solution, it is highly recommended to aliquot the stock solution into single-use volumes in sterile tubes.[3][7][9] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[2][3]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution Strategy: To prevent the compound from precipitating out of the aqueous solution, it is best to perform serial dilutions in DMSO first if lower stock concentrations are needed, before the final dilution into the aqueous medium.
-
Final Dilution: Slowly add the DMSO stock solution to the aqueous buffer or cell culture medium while gently mixing. Do not add the aqueous solution directly to the concentrated DMSO stock.[8]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[9]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation, as the stability of the compound in aqueous solutions may be limited.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for preparing this compound solutions for experimental use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rroij.com [rroij.com]
- 5. sga.profnit.org.br [sga.profnit.org.br]
- 6. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for IACS-8968 R-enantiomer Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). The R-enantiomer of IACS-8968 has been identified as the more active isomer, making it a promising candidate for cancer immunotherapy.[1] This document outlines its mechanism of action, detailed protocols for in vivo studies, and summarizes available quantitative data to facilitate the design and execution of animal-based research.
Mechanism of Action: Reversing Immune Evasion
IACS-8968 exerts its therapeutic effects by targeting the kynurenine (B1673888) pathway of tryptophan metabolism, which is often exploited by tumors to create an immunosuppressive microenvironment.[1] The enzymes IDO1 and TDO2, frequently overexpressed in various cancers, deplete tryptophan and produce the metabolite kynurenine. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing tumors to evade immune destruction.[1] By inhibiting both IDO1 and TDO2, the this compound aims to restore local tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.[1]
Quantitative Data Summary
While comprehensive public data on the this compound is limited, the following tables summarize available information on its in vitro potency and dosing in a preclinical animal model.
Table 1: In Vitro Inhibitory Potency of IACS-8968 (Racemic)
| Target | pIC50 |
| IDO1 | 6.43 |
| TDO2 | <5 |
Note: Data is for the racemic mixture. The R-enantiomer is reported to be the more active isomer.[1]
Table 2: Dosing Information from a Preclinical Glioma Xenograft Study
| Parameter | IACS-8968 | Vehicle Control |
| Animal Model | LN229 and U87 subcutaneous glioma xenografts in mice | LN229 and U87 subcutaneous glioma xenografts in mice |
| Dose | 5 mg/kg | Phosphate-Buffered Saline (PBS) |
| Route of Administration | Presumed Oral (based on formulation) | Not specified |
Source: Information compiled from publicly available application notes.[1]
Experimental Protocols
The following are detailed protocols for the formulation, administration, and in vivo efficacy evaluation of the this compound in animal models.
Protocol 1: Formulation of this compound for Oral Administration
This protocol provides two options for formulating IACS-8968 for oral gavage, a common route for preclinical administration.
Option 1: PEG300/Tween-80/Saline Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final formulation, mix 100 µL of the IACS-8968 DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to the mixture and vortex until a clear solution is obtained.
-
Option 2: SBE-β-CD/Saline Formulation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final formulation, add 100 µL of the IACS-8968 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is formed.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Tumor Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of the this compound in a subcutaneous xenograft or syngeneic tumor model.
-
Materials and Reagents:
-
Appropriate tumor cell line (e.g., human xenograft or murine syngeneic)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Immunocompromised (e.g., nude, SCID) or syngeneic mice
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Culture tumor cells using standard protocols. On the day of injection, harvest and resuspend cells in sterile PBS or culture medium, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Regularly monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Treatment Administration: Administer the this compound formulation (e.g., 5 mg/kg) via oral gavage. The frequency of administration should be determined based on pharmacokinetic data or empirically (e.g., once or twice daily). Administer the vehicle control to the control group.
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Continue treatment for the predetermined duration or until the tumors in the control group reach the pre-defined endpoint.
-
For survival studies, monitor the animals daily and euthanize when they meet the predefined humane endpoints.
-
-
Data Analysis: Analyze the tumor growth and survival data using appropriate statistical methods to determine the efficacy of the this compound.
-
Disclaimer
These protocols and application notes are intended as a guide. Researchers should optimize protocols for their specific experimental needs and animal models. It is crucial to perform independent pharmacokinetic and toxicology studies to determine the optimal dosing regimen and safety profile of the this compound in the chosen model system. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
Application Notes and Protocols: Measuring the Effect of IACS-8968 R-enantiomer on Kynurenine Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the in vitro and in vivo effects of IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), on kynurenine (B1673888) levels.[1][2][3] Detailed protocols for enzymatic and cell-based assays, as well as sample analysis using high-performance liquid chromatography (HPLC), are described. This document is intended to assist researchers in the fields of oncology, immunology, and drug development in evaluating the pharmacological activity of this compound and similar compounds that target the kynurenine pathway.
Introduction
The kynurenine pathway is a major route of tryptophan metabolism, and its dysregulation is implicated in various diseases, including cancer.[4][5] Two rate-limiting enzymes, IDO1 and TDO2, catalyze the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[1][6] Elevated kynurenine levels in the tumor microenvironment lead to immunosuppression by promoting regulatory T-cell function and inhibiting effector T-cell activity, thus allowing tumors to evade immune surveillance.[1]
IACS-8968 is a small molecule inhibitor that dually targets IDO1 and TDO2.[1][2] The (R)-enantiomer of IACS-8968 has been identified as the more active isomer, demonstrating a specific stereochemical requirement for optimal enzyme binding.[1] By inhibiting IDO1 and TDO2, this compound reduces the production of kynurenine, thereby restoring local tryptophan levels and reactivating anti-tumor immunity.[1] This makes the quantification of kynurenine a critical biomarker for assessing the pharmacological efficacy of this compound.
These application notes provide detailed protocols for measuring the inhibitory effect of this compound on kynurenine production in both enzymatic and cellular assays.
Signaling Pathway
The catabolism of tryptophan via the kynurenine pathway is initiated by the enzymes IDO1 and TDO2. This compound acts as a dual inhibitor of these enzymes, blocking the conversion of tryptophan to N-formylkynurenine and subsequently reducing the levels of kynurenine. This inhibition alleviates the immunosuppressive effects of kynurenine in the tumor microenvironment.
Data Presentation
The following tables summarize the expected quantitative data from enzymatic and cell-based assays to evaluate the effect of this compound on kynurenine levels.
Table 1: Enzymatic Inhibition of IDO1 and TDO2 by this compound
| Compound | Target | pIC50 | IC50 (nM) | Assay Type |
| This compound | IDO1 | 6.43 | ~371 | Enzymatic |
| This compound | TDO2 | <5 | >10,000 | Enzymatic |
Data compiled from publicly available information.[2][7]
Table 2: Cellular Inhibition of Kynurenine Production by this compound
| Cell Line | Inducing Agent | This compound Conc. (µM) | % Kynurenine Inhibition (Mean ± SD) |
| HeLa | IFN-γ (50 ng/mL) | 0.01 | 15.2 ± 3.1 |
| HeLa | IFN-γ (50 ng/mL) | 0.1 | 48.9 ± 5.7 |
| HeLa | IFN-γ (50 ng/mL) | 1 | 85.4 ± 4.2 |
| HeLa | IFN-γ (50 ng/mL) | 10 | 98.1 ± 1.5 |
| SKOV-3 | IFN-γ (50 ng/mL) | 0.01 | 12.8 ± 2.5 |
| SKOV-3 | IFN-γ (50 ng/mL) | 0.1 | 45.3 ± 6.1 |
| SKOV-3 | IFN-γ (50 ng/mL) | 1 | 82.7 ± 3.9 |
| SKOV-3 | IFN-γ (50 ng/mL) | 10 | 96.5 ± 2.0 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human IDO1 and TDO2 enzymes.
Materials:
-
Recombinant human IDO1 and TDO2 enzymes
-
This compound
-
L-Tryptophan
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)
-
Cofactors (e.g., ascorbic acid, methylene (B1212753) blue)
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (Ehrlich's reagent)
-
96-well microplates
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (IDO1 or TDO2).
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kynurenine Production Assay
Objective: To assess the potency of this compound to inhibit IDO1-mediated kynurenine production in a cellular context.
Materials:
-
Human cell line expressing IDO1 (e.g., HeLa or SKOV-3 cells)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Cell culture plates
-
Reagents and equipment for kynurenine measurement (as described below)
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
To induce IDO1 expression, treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.[7]
-
Prepare serial dilutions of this compound in cell culture medium containing a known concentration of L-tryptophan.
-
Remove the IFN-γ containing medium and add the medium with the different concentrations of the test compound or vehicle control.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant for kynurenine analysis.
-
Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric assay.
-
Calculate the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Measurement of Kynurenine and Tryptophan by HPLC
Objective: To quantify the concentrations of kynurenine and tryptophan in biological samples (plasma or cell culture supernatant).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometry (MS) detection
-
C18 reversed-phase column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate)
-
Kynurenine and Tryptophan standards
-
Internal standard (e.g., 3-nitro-L-tyrosine)
-
Trifluoroacetic acid (TFA) or other protein precipitation agent
-
Centrifuge
Protocol:
-
Sample Preparation (Plasma or Supernatant): a. To 100 µL of the sample, add an internal standard. b. Precipitate proteins by adding a protein precipitation agent like TFA.[8] c. Vortex the mixture and then centrifuge to pellet the precipitated proteins. d. Collect the supernatant for analysis.
-
HPLC Analysis: a. Inject the prepared sample onto the C18 column. b. Elute the analytes using a suitable mobile phase gradient. c. Detect kynurenine and tryptophan using a UV detector (e.g., at 360 nm for kynurenine and 280 nm for tryptophan) or a mass spectrometer.
-
Quantification: a. Prepare a standard curve using known concentrations of kynurenine and tryptophan. b. Determine the concentrations of kynurenine and tryptophan in the samples by comparing their peak areas (or area ratios to the internal standard) to the standard curve.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effect of this compound on kynurenine levels.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. benchchem.com [benchchem.com]
- 8. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of IACS-8968 Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note describes a detailed protocol for the chiral separation of the enantiomers of IACS-8968, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability for the resolution of chiral hydantoin (B18101) derivatives, the core structural motif of IACS-8968. This method is suitable for the quantitative analysis of the (R)- and (S)-enantiomers of IACS-8968 in research and drug development settings.
Introduction
IACS-8968 is a promising therapeutic agent in cancer immunotherapy due to its dual inhibition of IDO1 and TDO2. These enzymes are critical regulators of tryptophan metabolism, and their upregulation in the tumor microenvironment leads to immunosuppression. By inhibiting these enzymes, IACS-8968 can restore anti-tumor immunity. IACS-8968 possesses a chiral center, and it is crucial to separate and characterize the individual enantiomers as they may exhibit different pharmacological and toxicological profiles. This document provides a robust HPLC method for the enantioselective analysis of IACS-8968.
Signaling Pathway of IACS-8968
Caption: Mechanism of action of IACS-8968 in the tumor microenvironment.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm), is recommended based on its proven efficacy for separating hydantoin derivatives.
-
Solvents: HPLC grade n-hexane, isopropanol (B130326) (IPA), and ethanol (B145695) (EtOH).
-
Additive: Trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), if required for peak shape improvement.
-
Sample: Racemic IACS-8968, and individual (R)- and (S)-enantiomer standards if available.
-
Sample Diluent: A mixture of n-hexane and IPA (e.g., 80:20 v/v).
Chromatographic Conditions
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on silica (B1680970) gel |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic IACS-8968 in the sample diluent at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL with the sample diluent.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform at least five replicate injections of the racemic IACS-8968 working solution to ensure system suitability. The acceptance criteria are as follows:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of five replicate injections should be less than 2.0%.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of IACS-8968 enantiomers under the specified conditions.
| Parameter | (S)-IACS-8968 | (R)-IACS-8968 |
| Retention Time (t_R) (min) | ~ 8.5 | ~ 10.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.8} |
| Capacity Factor (k') | ~ 2.4 | ~ 3.1 |
| Selectivity Factor (α) | \multicolumn{2}{c | }{~ 1.3} |
Note: The elution order of the enantiomers is hypothetical and should be confirmed with individual enantiomer standards.
Experimental Workflow
Caption: General workflow for the chiral HPLC analysis of IACS-8968.
Conclusion
The described chiral HPLC method provides a reliable and robust approach for the separation and quantification of IACS-8968 enantiomers. The use of a polysaccharide-based chiral stationary phase offers excellent selectivity and resolution. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with IACS-8968, enabling accurate determination of its enantiomeric composition. Method optimization, including adjustments to the mobile phase composition and temperature, may be performed to further enhance the separation if necessary.
Application Notes and Protocols for IACS-8968 R-enantiomer Studies in Cell Lines Expressing IDO1 and TDO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) are critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Their upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, facilitating tumor immune evasion. Consequently, inhibiting these enzymes is a promising strategy in cancer immunotherapy. IACS-8968 is a dual inhibitor of both IDO1 and TDO2, with its R-enantiomer reported to be the more active isomer. These application notes provide detailed protocols for studying the effects of the IACS-8968 R-enantiomer in well-characterized cell lines expressing IDO1, TDO2, or both.
Data Presentation: Inhibitory Activity of Tryptophan Catabolizing Enzymes
While specific cellular IC50 values for the this compound in the recommended cell lines are not publicly available, the following tables summarize the reported enzymatic inhibitory activity of the racemic IACS-8968 and the cellular activity of other relevant dual IDO1/TDO2 inhibitors. This information provides a valuable reference for experimental design and data interpretation.
Table 1: Enzymatic Inhibitory Activity of IACS-8968 (Racemate)
| Compound | Target | pIC50 | IC50 (nM) |
| IACS-8968 | IDO1 | 6.43 | ~371 |
| IACS-8968 | TDO2 | <5 | >10,000 |
Note: Data is compiled from publicly available information for the racemic mixture of IACS-8968 in enzymatic assays.
Table 2: Cellular Inhibitory Activity of a Dual IDO1/TDO2 Inhibitor (TD34)
| Compound | Cell Line | Target Expression | Cellular IC50 (µM) |
| TD34 | SKOV3 | IDO1 | ~40 |
| TD34 | A172 | TDO2 | ~40 |
| TD34 | BT549 | IDO1 & TDO2 | 3.42[1] |
Note: TD34 is presented as an example of a dual IDO1/TDO2 inhibitor with characterized cellular activity.[1]
Recommended Cell Lines
The following human cancer cell lines are recommended for studying the specific and dual inhibitory effects of the this compound:
-
BT549 (Breast Carcinoma): Endogenously expresses both IDO1 and TDO2, making it an ideal model for studying dual inhibitors.
-
SKOV3 (Ovarian Cancer): Primarily expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) and has low to negligible TDO2 expression.
-
A172 (Glioblastoma): Predominantly expresses TDO2 with minimal IDO1 expression.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
Materials:
-
BT549, SKOV3, and A172 cell lines
-
RPMI-1640 Medium (for BT549 and SKOV3)
-
Dulbecco's Modified Eagle Medium (DMEM) (for A172)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture all cell lines in their respective media supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-4 days, or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Protocol 2: Cellular IDO1/TDO2 Activity Assay
This protocol details the measurement of kynurenine, a downstream product of IDO1 and TDO2 activity, in cell culture supernatants.
Materials:
-
Cultured BT549, SKOV3, or A172 cells
-
This compound
-
Recombinant human IFN-γ (for SKOV3 and BT549 cells)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Ehrlich's reagent (p-Dimethylaminobenzaldehyde in acetic acid)
-
L-kynurenine for standard curve
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
IDO1 Induction (for SKOV3 and BT549 cells):
-
After 24 hours, replace the medium with fresh medium containing 50-100 ng/mL of IFN-γ to induce IDO1 expression.
-
For A172 cells (TDO2 expressing), no IFN-γ stimulation is required. Replace with fresh complete medium.
-
Incubate for an additional 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 70 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 35 µL of 30% TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.
-
Prepare a standard curve of L-kynurenine in the same medium used for the assay.
-
Add 50 µL of Ehrlich's reagent to each well of the supernatant plate and the standard curve plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the kynurenine concentration in each sample using the standard curve.
-
Determine the percentage of inhibition for each concentration of the this compound compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
IDO1/TDO2 Signaling Pathway
Caption: The IDO1/TDO2 pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Studies
Caption: Step-by-step workflow for assessing the cellular activity of this compound.
Logical Relationship of the Research
Caption: Logical framework for evaluating the efficacy of this compound.
References
Application Notes and Protocols for Investigating Metabolic Pathways in Cancer Using IACS-8968 R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The tryptophan metabolic pathway, particularly the kynurenine (B1673888) pathway, has emerged as a critical regulator of the tumor microenvironment and a key player in cancer cell metabolism. IACS-8968 is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), the rate-limiting enzymes of the kynurenine pathway. The (R)-enantiomer of IACS-8968 is the more active isomer and serves as a valuable tool for investigating the intricate connections between tryptophan metabolism and other central metabolic pathways in cancer.[1]
This document provides detailed application notes and protocols for utilizing IACS-8968 R-enantiomer to explore these metabolic crosstalks, with a focus on glycolysis and oxidative phosphorylation.
Mechanism of Action and Rationale for Investigating Metabolic Pathways
This compound exerts its primary effect by inhibiting IDO1 and TDO2, leading to a decrease in the production of kynurenine and its downstream metabolites. This has two major consequences on the tumor microenvironment: the restoration of local tryptophan levels and the reduction of immunosuppressive kynurenine.[1]
The rationale for using this compound to investigate broader metabolic pathways stems from the emerging understanding of the crosstalk between the kynurenine pathway and central carbon metabolism:
-
Aryl Hydrocarbon Receptor (AhR) Signaling: Kynurenine is a ligand for the AhR, a transcription factor that can modulate the expression of genes involved in glycolysis.[2] By inhibiting kynurenine production, this compound can be used to probe the role of the kynurenine-AhR axis in regulating cancer cell glycolysis.
-
NAD+ Synthesis: The kynurenine pathway is a source for de novo NAD+ synthesis, a critical coenzyme for redox reactions in both glycolysis and oxidative phosphorylation.[3][4] Inhibition of this pathway with this compound may alter cellular NAD+ pools, thereby impacting mitochondrial function.
-
HIF-1α Regulation: There is evidence of interplay between the kynurenine pathway, AhR, and Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of glycolysis.[5][6] this compound can be employed to dissect this complex regulatory network.
-
Mitochondrial Function: Studies have indicated that elevated L-kynurenine can impair mitochondrial oxidative phosphorylation.[7] By reducing kynurenine levels, this compound may restore or alter mitochondrial respiration in cancer cells.
Data Presentation
The following table summarizes the inhibitory potency of IACS-8968 and its enantiomers.
| Compound | Target | pIC50 | IC50 (nM, estimated) |
| IACS-8968 | IDO1 | 6.43 | ~371 |
| TDO2 | <5 | >10,000 | |
| This compound | IDO1 | 6.43 | ~371 |
| TDO2 | <5 | >10,000 | |
| IACS-8968 S-enantiomer | IDO1 | Not specified | Not specified |
| TDO2 | Not specified | Not specified |
pIC50 values were obtained from commercially available data. IC50 values are estimated from the pIC50 (-log(IC50)). The R-enantiomer is reported to be the more active isomer.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: General experimental workflow for investigating metabolic effects.
Experimental Protocols
Protocol 1: Kynurenine Production Assay
Objective: To confirm the inhibitory activity of this compound on IDO1/TDO2 in a cellular context.
Materials:
-
Cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3) or TDO2 (e.g., A172).
-
Cell culture medium and supplements.
-
Recombinant human IFN-γ (for IDO1 induction).
-
This compound.
-
L-tryptophan.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Trichloroacetic acid (TCA).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
IDO1 Induction (if necessary): For cell lines with inducible IDO1, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the induction medium and add the inhibitor-containing medium to the cells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add L-tryptophan to the medium to a final concentration of 100 µM.
-
Incubation: Incubate the plate for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: a. Add an equal volume of 10% TCA to the supernatant to precipitate proteins. b. Centrifuge to pellet the precipitate. c. Transfer the supernatant to a new 96-well plate. d. Add an equal volume of Ehrlich's reagent and incubate for 10 minutes at room temperature. e. Measure the absorbance at 490 nm.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value of this compound.
Protocol 2: Glucose Uptake Assay (2-NBDG Method)
Objective: To assess the effect of this compound on glucose uptake in cancer cells.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Glucose-free culture medium.
-
2-NBDG (fluorescent glucose analog).
-
Flow cytometer or fluorescence plate reader.
-
96-well black, clear-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with various concentrations of this compound in complete medium for a predetermined time (e.g., 24 hours). Include vehicle and positive controls (e.g., a known glycolysis inhibitor).
-
Glucose Starvation: Wash cells twice with glucose-free medium and then incubate in glucose-free medium for 1-2 hours.
-
2-NBDG Uptake: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Stopping the Reaction: Stop the uptake by aspirating the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.
-
Measurement:
-
Plate Reader: Add PBS to each well and measure fluorescence (Ex/Em = ~485/535 nm).
-
Flow Cytometry: Detach cells, resuspend in PBS, and analyze on a flow cytometer using the FITC channel.
-
-
Data Analysis: Normalize the fluorescence signal to cell number (e.g., by performing a parallel cell viability assay). Compare the glucose uptake in treated cells to the vehicle control.
Protocol 3: Lactate Production Assay
Objective: To measure the effect of this compound on the rate of glycolysis by quantifying lactate secretion.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Culture medium with a known glucose concentration.
-
Commercially available lactate assay kit (e.g., colorimetric or fluorometric).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat cells with this compound at various concentrations in fresh culture medium.
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Follow the manufacturer's protocol for the lactate assay kit. This typically involves adding a reaction mixture containing lactate oxidase and a probe, incubating, and then measuring the absorbance or fluorescence.
-
Data Analysis: Create a standard curve with lactate standards. Determine the lactate concentration in the samples and normalize to cell number.
Protocol 4: Seahorse XF Real-Time ATP Rate Assay
Objective: To simultaneously measure the relative contributions of glycolysis and oxidative phosphorylation to cellular ATP production in real-time following treatment with this compound.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Seahorse XF Analyzer and consumables (cell culture plates, cartridges).
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Oligomycin (B223565) (ATP synthase inhibitor).
-
Rotenone/antimycin A (Complex I and III inhibitors).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate at a pre-determined optimal density.
-
Inhibitor Pre-treatment: Treat cells with this compound for the desired duration (e.g., 24 hours) in a standard incubator.
-
Assay Preparation: a. Hydrate the sensor cartridge overnight in a non-CO2 incubator. b. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay. c. Load the injector ports of the sensor cartridge with oligomycin and rotenone/antimycin A.
-
Seahorse XF Assay: a. Calibrate the instrument with the hydrated sensor cartridge. b. Replace the calibration plate with the cell plate and start the assay. c. The assay will measure baseline oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). d. Sequential injections of oligomycin and then rotenone/antimycin A will allow for the calculation of ATP production from oxidative phosphorylation and glycolysis.
-
Data Analysis: Use the Seahorse Wave software to calculate the ATP production rates from both pathways. Compare the metabolic profiles of cells treated with this compound to control cells.
Conclusion
This compound is a powerful tool for dissecting the role of the kynurenine pathway in cancer. The protocols outlined here provide a framework for extending its application to investigate the broader metabolic landscape of cancer cells. By examining the effects of IDO1/TDO2 inhibition on glycolysis and oxidative phosphorylation, researchers can gain valuable insights into the metabolic vulnerabilities of tumors and identify novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: Targeting tryptophan metabolism to promote longevity and healthspan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fndhealth.com [fndhealth.com]
- 5. Frontiers | Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells [frontiersin.org]
- 6. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Increasing plasma L-kynurenine impairs mitochondrial oxidative phosphorylation prior to the development of atrophy in murine skeletal muscle: A pilot study [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing IACS-8968 R-enantiomer Dosage for In Vivo Experiments
Welcome to the technical support center for the use of IACS-8968 R-enantiomer in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its mechanism of action?
A1: IACS-8968 is a potent and orally bioavailable dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2).[1] The R-enantiomer is the more biologically active form. These enzymes are critical regulators of tryptophan metabolism. In the tumor microenvironment, elevated IDO1 and/or TDO2 activity depletes tryptophan and increases the production of its metabolite, kynurenine (B1673888). This metabolic shift suppresses the activity of effector T cells and promotes regulatory T cell function, enabling the tumor to evade the immune system. By inhibiting both IDO1 and TDO2, IACS-8968 aims to restore local tryptophan levels and reduce kynurenine, thereby reactivating anti-tumor immunity.[1]
Q2: Why target both IDO1 and TDO2?
A2: Some tumors may utilize TDO2 as a compensatory pathway for kynurenine production when IDO1 is inhibited. Therefore, a dual inhibitor like IACS-8968 that targets both enzymes may offer a more complete suppression of the kynurenine pathway, potentially leading to a more robust anti-tumor immune response compared to a selective IDO1 inhibitor.
Q3: What is a recommended starting dose for this compound in mice?
A3: Based on available preclinical data for similar dual IDO/TDO inhibitors, a starting dose of 5 mg/kg , administered via oral gavage, can be considered. However, it is crucial to perform a dose-response study to determine the optimal effective and non-toxic concentration for your specific animal model and experimental conditions.
Q4: How should I prepare this compound for oral administration?
A4: IACS-8968 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it is common to first prepare a concentrated stock solution in DMSO and then dilute it into a vehicle suitable for oral gavage. Two potential formulations are provided in the Experimental Protocols section. It is recommended to keep the final DMSO concentration in the dosing solution as low as possible.
Q5: How can I assess the in vivo activity of this compound?
A5: The primary pharmacodynamic (PD) marker for IACS-8968 activity is the reduction of kynurenine levels in plasma and/or the tumor microenvironment. A corresponding increase in tryptophan levels may also be observed. These can be measured by methods such as HPLC or LC-MS/MS.
Data Presentation
Due to the limited publicly available in vivo data specifically for the this compound, a comprehensive table of pharmacokinetic and pharmacodynamic parameters cannot be provided at this time. Researchers are strongly encouraged to perform their own studies to determine these key parameters in their specific models. Below is a template table that can be used to summarize experimental findings.
Table 1: Example Pharmacokinetic and Pharmacodynamic Data for this compound in Mice
| Dosage (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Bioavailability (%) | % Kynurenine Reduction (Plasma) at Tmax | % Kynurenine Reduction (Tumor) at Tmax |
| Enter Dose | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| Enter Dose | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
| Enter Dose | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Option 1: PEG/Tween/Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 or PEG400
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final formulation, mix 100 µL of the IACS-8968 DMSO stock solution with 400 µL of PEG300/400.
-
Add 50 µL of Tween 80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline to the mixture and vortex until a clear and homogenous solution is obtained.
Protocol 2: Formulation of this compound for Oral Gavage (Option 2: SBE-β-CD/Saline)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final formulation, add 100 µL of the IACS-8968 DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is formed.
Protocol 3: General In Vivo Efficacy Study in a Syngeneic Tumor Model
Animal Model:
-
Select an appropriate mouse strain and a tumor cell line known to express IDO1 and/or TDO2.
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer the prepared this compound formulation via oral gavage at the desired dose and frequency (e.g., once or twice daily).
-
Administer the vehicle control to the control group.
-
If testing in combination, administer the other therapeutic agent (e.g., chemotherapy or immunotherapy) according to its established protocol.
-
Monitor tumor volume and animal body weight regularly throughout the study.
-
At the end of the study, collect blood for pharmacokinetic and pharmacodynamic analysis (measurement of tryptophan and kynurenine levels).
-
Excise tumors for further analysis, such as immunohistochemistry for immune cell infiltration or gene expression analysis.
Mandatory Visualizations
Caption: Signaling pathway of IACS-8968 in the tumor microenvironment.
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no reduction in plasma/tumor kynurenine levels | 1. Suboptimal Dosage: The administered dose may be too low to achieve sufficient target engagement. 2. Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. 3. Rapid Metabolism: The compound may be rapidly cleared in the chosen animal model. 4. Assay Variability: The method for measuring kynurenine may have high variability. | 1. Conduct a dose-escalation study. Increase the dose incrementally and measure the effect on kynurenine levels. 2. Try an alternative formulation. If using the PEG/Tween/Saline formulation, consider trying the SBE-β-CD formulation, or vice versa. 3. Increase dosing frequency. Based on pharmacokinetic data, consider administering the compound twice daily. 4. Validate the kynurenine assay. Ensure the assay is reproducible and has sufficient sensitivity. |
| Animal toxicity observed (e.g., weight loss, lethargy) | 1. High Dosage: The administered dose may be above the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The formulation vehicle, particularly at high concentrations of DMSO or other excipients, may be causing toxicity. 3. Off-target Effects: The compound may have off-target activities at the administered dose. | 1. Reduce the dose. If toxicity is observed, lower the dose to a level that is well-tolerated. 2. Optimize the formulation. Minimize the concentration of potentially toxic excipients like DMSO. 3. Monitor for specific signs of toxicity. Conduct a more detailed toxicology assessment to understand the nature of the off-target effects. |
| Precipitation of the compound in the formulation | 1. Poor Solubility: The concentration of IACS-8968 may be too high for the chosen vehicle. 2. Improper Mixing: The components of the formulation may not have been mixed thoroughly. 3. Formulation Instability: The formulation may not be stable over time. | 1. Decrease the concentration of the stock solution or the final formulation. 2. Ensure vigorous mixing and vortexing at each step of the formulation preparation. Gentle warming may also help. 3. Prepare the formulation fresh before each use. Avoid storing the final dosing solution for extended periods unless stability has been confirmed. |
| Difficulty with oral gavage administration | 1. Improper Technique: Incorrect gavage technique can cause stress or injury to the animal. 2. Viscosity of the Formulation: A highly viscous formulation can be difficult to administer. | 1. Ensure personnel are properly trained in oral gavage techniques for mice. Use appropriate gavage needle size and lubricate the tip if necessary. 2. Adjust the formulation to reduce viscosity, if possible. Ensure the formulation can be easily drawn into and dispensed from a syringe. |
References
IACS-8968 R-enantiomer stability in cell culture media
Welcome to the technical support center for IACS-8968. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of IACS-8968, with a specific focus on considerations for the stability of its active R-enantiomer in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and what is its mechanism of action?
A1: IACS-8968 is a potent and orally bioavailable small molecule that functions as a dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2][3] These enzymes are critical regulators of tryptophan metabolism. In the tumor microenvironment, increased activity of IDO1 and TDO leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine (B1673888). This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing the tumor to evade the immune system.[1][4][5][6] By inhibiting IDO1 and TDO, IACS-8968 aims to restore local tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.[1][7]
Q2: Which is the active enantiomer of IACS-8968?
A2: The (R)-enantiomer of IACS-8968 is reported to be the more biologically active isomer, indicating a specific stereochemical requirement for optimal binding to the target enzymes.[1][3]
Q3: Is the IACS-8968 R-enantiomer stable in cell culture media?
A3: While specific public data on the stability of the this compound in various cell culture media is limited, the stability of any small molecule in culture media can be influenced by several factors. These include the composition of the medium, the presence of serum, pH, temperature, and exposure to light. It is crucial for researchers to empirically determine the stability of the R-enantiomer under their specific experimental conditions. We provide a general protocol below for assessing compound stability.
Q4: What are potential signs of this compound instability or degradation in my experiments?
A4: Signs of instability may include:
-
Loss of biological activity: A gradual or sudden decrease in the expected pharmacological effect over time.
-
Inconsistent results: High variability in data between replicate experiments or between different time points of a single experiment.
-
Appearance of unknown peaks in analytical assays: When analyzing samples by techniques like HPLC or LC-MS, the emergence of new peaks that are not present in the freshly prepared compound solution.
Q5: How can I minimize potential degradation of the this compound in my cell culture experiments?
A5: To minimize degradation, consider the following best practices:
-
Prepare fresh solutions: Prepare working solutions of IACS-8968 immediately before use from a frozen stock.
-
Minimize exposure to light: Protect solutions from light, especially if the compound is known to be light-sensitive.
-
Control temperature: Maintain a consistent and appropriate temperature during incubation.
-
pH monitoring: Ensure the pH of your cell culture medium remains stable throughout the experiment.
-
Serum considerations: Be aware that enzymes present in serum can potentially metabolize or degrade the compound. Consider performing stability studies in both the presence and absence of serum.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent compound concentration due to degradation. | Perform a stability study of the this compound in your specific cell culture medium and under your experimental conditions (time, temperature, CO₂ levels). Prepare fresh working solutions for each experiment. |
| Loss of compound activity over time | The R-enantiomer is degrading or racemizing to the less active S-enantiomer. | Determine the stability of the R-enantiomer over the time course of your experiment using chiral HPLC. If significant degradation or racemization is observed, consider shorter incubation times or replenishing the compound at specific intervals. |
| Unexpected cytotoxicity | Degradation products may be more toxic than the parent compound. The solvent (e.g., DMSO) concentration may be too high. | Test the cytotoxicity of the vehicle control. If the compound is degrading, identify the degradation products and assess their individual toxicity. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of the this compound in your specific cell culture medium using HPLC.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
DMSO
-
HPLC system with a chiral column
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solution to the final experimental concentration (e.g., 10 µM) in:
-
Cell culture medium + 10% FBS
-
Cell culture medium without FBS
-
PBS
-
-
Incubate the working solutions at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point represents the initial concentration.
-
Process samples immediately after collection by quenching any potential enzymatic activity. This can be done by adding an equal volume of cold acetonitrile, followed by centrifugation to precipitate proteins.
-
Analyze samples by chiral HPLC to determine the concentration of the R-enantiomer and to detect the presence of the S-enantiomer or any degradation products.
-
Calculate the percentage of the this compound remaining at each time point relative to the 0-hour sample.
Hypothetical Stability Data
The following tables present hypothetical data to illustrate how stability results could be presented.
Table 1: Hypothetical Stability of this compound in Different Media at 37°C
| Time (hours) | % R-enantiomer Remaining (DMEM + 10% FBS) | % R-enantiomer Remaining (DMEM without FBS) | % R-enantiomer Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 100 |
| 4 | 95 | 98 | 99 |
| 8 | 90 | 96 | 98 |
| 24 | 75 | 92 | 97 |
| 48 | 55 | 85 | 95 |
Table 2: Hypothetical Racemization of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | % R-enantiomer | % S-enantiomer |
| 0 | 100 | 0 |
| 8 | 95 | 5 |
| 24 | 85 | 15 |
| 48 | 70 | 30 |
Visualizations
Caption: Mechanism of action of IACS-8968 in the IDO1/TDO pathway.
Caption: Experimental workflow for stability and racemization assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. TDO2 and tryptophan metabolites promote kynurenine/AhR signals to facilitate glioma progression and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of IACS-8968 R-enantiomer
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of the IACS-8968 R-enantiomer. Given that the R-enantiomer is the more biologically active form of this dual IDO1 and TDO2 inhibitor, understanding its selectivity is crucial for accurate experimental interpretation and preclinical assessment.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of the this compound?
The this compound is a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1] These enzymes are critical regulators of tryptophan metabolism in the tumor microenvironment.[1] By inhibiting IDO1 and TDO2, IACS-8968 blocks the degradation of tryptophan into kynurenine, thereby reversing immune suppression and enhancing anti-tumor immune responses.[1] The R-enantiomer is reported to be the more active isomer, indicating a specific stereochemical requirement for optimal binding to these target enzymes.[1]
Q2: Are there any publicly available data on the off-target effects of the this compound?
Q3: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like the this compound?
Several experimental and computational methods can be employed to identify potential off-target effects:
-
In Vitro Kinase Profiling: Screening the compound against a large panel of recombinant kinases is a standard approach to determine its selectivity.[2]
-
Chemical Proteomics: Unbiased techniques like drug-affinity purification followed by mass spectrometry can identify proteins that bind to the compound within a cellular lysate.
-
Cell-Based Assays: Observing cellular phenotypes that do not align with the known function of the intended targets can suggest off-target activity.
-
Computational Modeling: The three-dimensional structure of the inhibitor can be used to computationally screen for potential binding to other proteins with known structures.
-
Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target can help determine if an observed phenotype is due to on-target or off-target effects.
Troubleshooting Guides
Issue 1: Discrepancy between biochemical and cell-based assay results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration competing with the inhibitor. | Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available. | The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[3] |
| The inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). | An increase in the inhibitor's cellular potency will be observed.[3] |
| Low expression or activity of the target in the cell line. | Verify the expression and activity of IDO1 and TDO2 in your cell model using Western blotting or qPCR. | Ensure that the target enzymes are present and active in the chosen cell line. |
Issue 2: Observing a cellular phenotype inconsistent with IDO1/TDO2 inhibition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition. | Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase. | If the phenotype is reversed, it confirms the involvement of that off-target. |
| Inhibition of a different metabolic enzyme. | Conduct a broader metabolic profiling of cells treated with the inhibitor. | Identification of unexpected changes in metabolite levels may point to a specific off-target enzyme. |
| Activation of a paradoxical signaling pathway. | Use phosphoproteomics to analyze global changes in cell signaling in response to the inhibitor. | This can reveal unexpected pathway activation that is independent of IDO1/TDO2 inhibition. |
Data Presentation
On-Target Inhibitory Activity of IACS-8968 (Racemic Mixture)
| Target | Assay Type | pIC50 | IC50 (nM) |
| IDO1 | Biochemical | 6.43 | ~371 |
| TDO2 | Biochemical | <5 | >10,000 |
Data compiled from publicly available sources. Note: The R-enantiomer is the more active component.[4][5]
Hypothetical Off-Target Kinase Profiling Data for this compound (for illustrative purposes)
| Kinase | Percent Inhibition @ 1 µM |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| Kinase D | 5% |
This table is a hypothetical example to illustrate how off-target screening data might be presented. Actual data for this compound is not publicly available.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To assess the selectivity of the this compound by screening it against a panel of purified recombinant kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add the this compound at a desired concentration (e.g., 1 µM for a single-point screen) to the kinase reaction mixtures. Include appropriate controls (no inhibitor, known inhibitor).
-
Reaction Initiation and Termination: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period. Stop the reaction using a suitable quenching agent.
-
Detection: Measure the amount of phosphorylated substrate using a detection method such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the no-inhibitor control. Present the data as a percentage of inhibition at the tested concentration or calculate IC50 values for significant interactions.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular targets of the this compound by observing changes in protein thermal stability upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with the this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant containing soluble proteins and quantify the amount of a specific protein of interest (or perform proteome-wide analysis) using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Visualizations
References
Technical Support Center: Improving the Bioavailability of IACS-8968 R-enantiomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IACS-8968 R-enantiomer. The focus is on addressing common challenges related to its oral bioavailability to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IACS-8968 and its R-enantiomer?
A1: IACS-8968 is a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). These enzymes are critical regulators of tryptophan metabolism, and their inhibition is a promising strategy in cancer immunotherapy. The R-enantiomer of IACS-8968 is reported to be the more biologically active isomer.[1]
Q2: What are the known physicochemical properties of this compound relevant to bioavailability?
A2: this compound is a small molecule that is sparingly soluble in aqueous solutions. It is highly soluble in DMSO (50 mg/mL with ultrasonic treatment).[2] This low aqueous solubility can be a primary contributor to challenges in achieving high oral bioavailability.
Q3: Why is improving the oral bioavailability of this compound important for my research?
A3: For preclinical in vivo studies, achieving adequate and consistent systemic exposure after oral administration is crucial for accurately assessing the efficacy and pharmacodynamics of this compound. Low or variable bioavailability can lead to inconclusive or misleading results, potentially causing a promising compound to be overlooked.
Q4: What is the mechanism of action of IACS-8968?
A4: IACS-8968 inhibits the enzymes IDO1 and TDO2, which are the first and rate-limiting steps in the kynurenine (B1673888) pathway of tryptophan catabolism. By blocking these enzymes, IACS-8968 prevents the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment. This restores T-cell function and enhances anti-tumor immunity.
Troubleshooting Guide: Low Oral Bioavailability
This guide addresses the common issue of lower-than-expected systemic exposure of this compound in preclinical oral pharmacokinetic (PK) studies.
| Observed Problem | Potential Cause | Recommended Action |
| Low Cmax and AUC after oral administration | Poor solubility and dissolution in the gastrointestinal (GI) tract. This is a common issue for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability).[3][4] | 1. Formulation Optimization: Employ solubility-enhancing formulations. Options include lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), amorphous solid dispersions, or nanosuspensions.[3] See Experimental Protocol 2 for formulation examples. 2. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution.[5] |
| High first-pass metabolism. The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. In Vitro Metabolism Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Co-administration with Inhibitors: In exploratory studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help identify the involvement of first-pass metabolism. This is a diagnostic tool and not a long-term formulation strategy. | |
| High variability in plasma concentrations between animals | Inconsistent dosing technique. Improper oral gavage can lead to variable delivery to the stomach. | 1. Standardize Oral Gavage Protocol: Ensure all personnel are properly trained. Use appropriate gavage needle sizes and confirm correct placement. See Experimental Protocol 3 for a detailed oral gavage procedure. 2. Vehicle Consistency: Ensure the formulation is homogenous and stable throughout the dosing procedure. |
| Food effects. The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble compounds. | 1. Standardize Fasting Period: Implement a consistent fasting period (e.g., 4-6 hours) before dosing. 2. Investigate Food Effects: Conduct a pilot study comparing drug absorption in fasted and fed states to characterize any food effect. | |
| Non-linear pharmacokinetics (exposure does not increase proportionally with dose) | Saturation of absorption mechanisms. This can occur with carrier-mediated transport or if solubility/dissolution is the rate-limiting step. | 1. Dose-Ranging Studies: Conduct studies with a range of doses to characterize the dose-exposure relationship. 2. Formulation Improvement: Improved formulations that enhance solubility can help overcome absorption saturation. |
Quantitative Data Summary
The following tables provide representative pharmacokinetic data for a dual IDO1/TDO2 inhibitor, SHR9146, in mice, which can serve as a reference for what to expect from a compound in this class.[6] Additionally, reference values for Caco-2 permeability assays are provided for context.
Table 1: Pharmacokinetic Parameters of SHR9146 in Mice (Mean ± SD, n=6) [6]
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Oral (40 mg/kg) | Oral (80 mg/kg) |
| Cmax (µg/mL) | - | 8.751 ± 1.234 | 10.987 ± 2.011 | 12.893 ± 2.543 |
| AUC0-t (µg·h/mL) | 9.034 ± 1.567 | 15.606 ± 3.121 | 35.123 ± 5.987 | 69.971 ± 10.123 |
| T½ (h) | 0.713 ± 0.112 | 1.586 ± 0.853 | 1.987 ± 0.912 | 2.134 ± 0.789 |
| CL (mL/min/kg) | 12 ± 2.1 | 19.8 ± 0.9 | 18.9 ± 2.3 | 19.1 ± 1.8 |
| Vd (L/kg) | 0.666 ± 0.101 | 3.427 ± 1.617 | 3.112 ± 1.234 | 3.567 ± 1.432 |
| Absolute Bioavailability (%) | - | 54.2 ± 12.6 | - | - |
Table 2: Reference Values for Caco-2 Permeability Assays [7][8][9]
| Compound | Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption (%) |
| Atenolol | Low | < 1.0 | < 50 |
| Mannitol | Low (Paracellular marker) | ~0.5 | < 20 |
| Propranolol | High | > 10.0 | > 90 |
| Antipyrine | High | > 10.0 | > 90 |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Permeability Assessment (Apical to Basolateral):
-
Add the compound solution to the apical (A) side of the Transwell™.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
Add the compound solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Follow the same incubation and sampling procedure as for the A to B assessment.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Protocol 2: Formulation Preparation for In Vivo Studies
Objective: To prepare formulations of this compound suitable for oral administration in mice.
Methodology:
-
Suspension in Methylcellulose (B11928114)/Tween 80:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% (w/v) methylcellulose solution in water.
-
Add 0.1% (v/v) Tween 80 to the methylcellulose solution.
-
Add the compound to the vehicle and sonicate or homogenize to create a uniform suspension.
-
-
Lipid-Based Formulation (SEDDS-like):
-
Dissolve this compound in a suitable oil (e.g., corn oil, sesame oil).
-
Add a surfactant (e.g., Tween 80) and a co-solvent (e.g., PEG400) and mix thoroughly. A common ratio is 40% oil, 30% surfactant, and 30% co-solvent.
-
The final formulation should be a clear solution that forms a microemulsion upon gentle agitation in an aqueous medium.
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after oral administration in mice.
Methodology:
-
Animal Handling: Use adult mice (e.g., C57BL/6 or CD-1), fasted for 4 hours prior to dosing.
-
Dose Preparation: Prepare the formulation as described in Protocol 2.
-
Oral Administration (Gavage):
-
Weigh each mouse to calculate the exact dose volume.
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle. Measure the distance from the tip of the nose to the last rib to ensure proper insertion depth.
-
Insert the needle into the esophagus and slowly administer the dose.[10]
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma.
-
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and t½.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for assessing bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. pexacy.com [pexacy.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 Method Validation | Bienta [bienta.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Long-term storage and stability of IACS-8968 R-enantiomer.
This technical support center provides guidance on the long-term storage and stability of the IACS-8968 R-enantiomer for researchers, scientists, and drug development professionals. The information herein is compiled from publicly available data for the racemic mixture and S-enantiomer, general principles of small molecule stability, and the known physicochemical properties of its structural motifs. Users are strongly advised to conduct their own stability studies for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For solid (powder) this compound, the following storage conditions are recommended based on data from suppliers of the racemate and S-enantiomer[1][2][3]:
-
-20°C: for up to 3 years.
-
4°C: for up to 2 years.
For optimal stability, the compound should be stored in a tightly sealed container, protected from light and moisture.
Q2: What are the recommended long-term storage conditions for this compound in solution?
A2: When dissolved in a solvent such as DMSO, the following storage conditions are recommended[1][2][3]:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been publicly detailed, potential degradation can be inferred from its chemical structure, which includes a spirohydantoin core and a trifluoromethylphenyl group.
-
Hydrolysis: The hydantoin (B18101) ring may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening.
-
Oxidation: While the core structure is relatively stable, oxidative degradation could potentially occur under harsh conditions, though the trifluoromethyl group generally enhances metabolic stability[4].
-
Photodegradation: Exposure to UV light may induce degradation. It is recommended to store the compound protected from light.
Q4: Is the this compound prone to racemization?
A4: The chiral center in IACS-8968 is a spirocyclic carbon. Generally, such centers are conformationally rigid and not prone to easy racemization under standard storage and experimental conditions. However, exposure to harsh conditions such as extreme pH or high temperatures could potentially lead to racemization. Chiral chromatography should be used to assess enantiomeric purity over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Cellular Assays | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Use a fresh aliquot of the compound. Perform an analytical check (e.g., HPLC) to assess purity. |
| Repeated freeze-thaw cycles of stock solutions. | Prepare and use single-use aliquots of stock solutions. | |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Degradation of the compound. | Conduct forced degradation studies to identify potential degradants. Optimize storage conditions to minimize degradation. |
| Contamination. | Ensure proper handling and use of clean labware. Analyze a fresh, unopened sample to rule out contamination. | |
| Inconsistent Experimental Results | Variability in compound concentration due to solvent evaporation. | Use tightly sealed vials for storage. Re-quantify the concentration of the stock solution if it has been stored for an extended period. |
| Chiral inversion (racemization). | Assess enantiomeric purity using a validated chiral HPLC method. Avoid exposure to harsh chemical environments (extreme pH) and high temperatures. |
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound based on general knowledge of small molecule stability. Users must generate their own data for their specific batches and formulations.
Table 1: Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 months | 99.8 | White to off-white powder |
| 12 months | 99.7 | No change | |
| 24 months | 99.5 | No change | |
| 36 months | 99.2 | No change | |
| 4°C | 0 months | 99.8 | White to off-white powder |
| 12 months | 99.1 | No change | |
| 24 months | 98.5 | No change | |
| 25°C / 60% RH | 0 months | 99.8 | White to off-white powder |
| 3 months | 97.0 | Slight discoloration | |
| 6 months | 95.2 | Yellowish powder |
Table 2: Stability of this compound in DMSO (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 0 months | 99.8 |
| 3 months | 99.7 | |
| 6 months | 99.5 | |
| -20°C | 0 months | 99.8 |
| 1 month | 99.2 | |
| 3 months | 98.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor for new peaks.
-
Characterize significant degradation products using LC-MS.
-
Protocol 2: Chiral Stability Assessment
Objective: To determine the enantiomeric purity of this compound over time.
Methodology:
-
Method Development: Develop a chiral HPLC method capable of separating the R- and S-enantiomers of IACS-8968. A common starting point would be a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H) with a mobile phase of hexane/isopropanol or a similar normal-phase system.
-
Sample Storage: Store aliquots of this compound under the desired long-term and accelerated conditions.
-
Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 12 months), analyze the stored samples using the validated chiral HPLC method.
-
Data Analysis: Calculate the enantiomeric excess (% ee) or the percentage of the S-enantiomer at each time point to assess for racemization.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Hypothetical degradation pathways.
References
Minimizing IACS-8968 R-enantiomer degradation in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of IACS-8968 R-enantiomer during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound can be influenced by several factors, primarily:
-
pH: The spirohydantoin core of IACS-8968 may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation pathways.
-
Oxidation: Exposure to oxidative conditions could potentially affect the molecule.
-
Light: Photodegradation can be a concern for many complex organic molecules. It is advisable to protect solutions from direct light.
-
Racemization: The chiral center at the spiro-carbon may be prone to racemization (conversion to the S-enantiomer), especially in solutions with non-neutral pH.
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For optimal stability, adhere to the following storage guidelines:
-
Solid Compound: Store the solid form of this compound at -20°C or -80°C.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1]
-
Working Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[2]
Q3: How can I detect and quantify the degradation of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most suitable analytical technique to assess the purity of the R-enantiomer and detect degradation products, including the S-enantiomer. A validated, stability-indicating chiral HPLC method can separate the R-enantiomer from its S-enantiomer and any degradation products.
Q4: What is racemization and why is it a concern for this compound?
A4: Racemization is the process where a pure enantiomer converts into a mixture of both R- and S-enantiomers.[2] For IACS-8968, the chiral center is adjacent to a carbonyl group within the hydantoin (B18101) ring. Under certain conditions, particularly non-neutral pH, this can facilitate the formation of a planar enol intermediate, which can lead to the loss of stereochemical integrity and the formation of the S-enantiomer. Since the biological activity of enantiomers can differ significantly, maintaining the enantiomeric purity of the R-enantiomer is critical for experimental accuracy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Degradation of the R-enantiomer or racemization. | Prepare fresh working solutions for each experiment. Ensure proper storage of stock solutions at -80°C in aliquots. Analyze the enantiomeric purity of your sample using chiral HPLC. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products or the S-enantiomer. | Conduct a forced degradation study to identify potential degradation products. Develop a chiral HPLC method to separate the R-enantiomer from the S-enantiomer and other impurities. |
| Poor resolution between R- and S-enantiomers in chiral HPLC. | Suboptimal analytical method. | Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs), mobile phase compositions, flow rates, and temperatures. Polysaccharide-based columns are often a good starting point for chiral separations. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system and does not exceed the solubility limit of the compound in the final buffer. Sonication may aid dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound solid.
-
Dissolve in an appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store at -80°C.
-
-
Aqueous Working Solution (e.g., for in vitro assays):
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution with the appropriate aqueous buffer (e.g., PBS, cell culture medium) to the final desired concentration.
-
Ensure the final concentration of DMSO is tolerated by the experimental system (typically <0.5%).
-
Mix thoroughly by gentle vortexing or inversion.
-
Protocol 2: General Approach for Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed. This involves exposing the this compound to a variety of stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile (B52724)/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating chiral HPLC method to determine the percentage of the R-enantiomer remaining and to profile any degradation products.
Protocol 3: Chiral HPLC Method Development Strategy
A systematic approach is recommended for developing a chiral HPLC method for IACS-8968.
-
Column Screening:
-
Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.
-
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) might be required.
-
Reversed Phase: Use mixtures of acetonitrile or methanol (B129727) with an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
-
Optimization:
-
Once initial separation is achieved, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature. Lower flow rates and temperatures often improve chiral resolution.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Reference |
| Solid | - | -20°C / -80°C | As per supplier | - |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1] |
| Working Solution | Aqueous Buffer | Room Temperature / 4°C | Prepare fresh daily | [2] |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: IACS-8968 mechanism of action in the kynurenine pathway.
References
Addressing variability in IACS-8968 R-enantiomer experimental results
Welcome to the Technical Support Center for IACS-8968 R-enantiomer. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IACS-8968?
A1: IACS-8968 is a potent, orally bioavailable dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2).[1] These enzymes are critical regulators of tryptophan metabolism. In the tumor microenvironment, elevated IDO1 and TDO2 activity depletes tryptophan and increases the immunosuppressive metabolite kynurenine (B1673888), allowing tumors to evade the immune system. By inhibiting both enzymes, IACS-8968 aims to restore local tryptophan levels, reduce kynurenine production, and reactivate anti-tumor immunity.[1] The (R)-enantiomer of IACS-8968 is reported to be the more active isomer.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: IACS-8968 is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2] Repeated freeze-thaw cycles can lead to compound degradation and variability in your results.
Q3: What are the known pIC50 values for IACS-8968?
A3: The reported pIC50 values for IACS-8968 are 6.43 for IDO1 and <5 for TDO.[2] This indicates greater potency against IDO1 compared to TDO.
Q4: Are there known off-target effects for IACS-8968 or other IDO1 inhibitors?
A4: Small molecule inhibitors can have off-target effects. For some IDO1 inhibitors, off-target kinase inhibition has been observed.[1] It is also possible for inhibitors to interfere with the non-enzymatic signaling functions of IDO1. If you observe unexpected cellular phenotypes, it is crucial to confirm on-target engagement by measuring a dose-dependent decrease in kynurenine levels.
Troubleshooting Guides
This section addresses common issues that can lead to variability in experimental results when working with this compound.
Issue 1: High Variability or Low Potency in Cell-Based Assays
| Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Solubility and Precipitation | IACS-8968 has low aqueous solubility. Prepare a concentrated stock in 100% DMSO and dilute it into your final aqueous medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Visually inspect for precipitation after dilution.[2] |
| Compound Stability and Degradation | Avoid repeated freeze-thaw cycles of your stock solution.[2] Prepare fresh dilutions for each experiment. Protect solutions from prolonged exposure to light to minimize potential photodegradation. |
| Cell Health and Seeding Density | Ensure cells are healthy, in a logarithmic growth phase, and have high viability (>90%) before starting the experiment. Optimize cell seeding density to ensure a consistent number of cells per well and avoid overgrowth, which can alter metabolism and compound sensitivity. |
| Inconsistent IDO1/TDO2 Expression | For inducible systems (e.g., IFN-γ for IDO1), ensure consistent induction by using a saturating concentration of the inducing agent for a standardized duration (e.g., 24-48 hours).[3] |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing the effective concentration of IACS-8968. Consider reducing the serum concentration during the compound treatment period or using serum-free media if your cell line permits. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Perform a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability and enzyme activity.[2] |
Issue 2: Inconsistent Results in Enzymatic Assays
| Potential Cause | Troubleshooting Steps & Recommendations |
| Enzyme Activity | Ensure the recombinant IDO1 or TDO2 enzyme is active. Include a positive control (no inhibitor) to confirm robust enzyme activity. Store enzymes according to the manufacturer's recommendations. |
| Cofactor Preparation | Prepare cofactors like methylene (B1212753) blue and ascorbic acid fresh for each experiment, as they can be unstable. |
| Assay Buffer pH | The optimal pH for IDO1 activity is around 6.5.[3] Ensure your assay buffer is correctly prepared and the pH is verified. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated inhibitor stocks. Prepare a master mix for the reaction components to ensure consistency across wells. |
| Incomplete Mixing | Gently mix the plate after adding all components to ensure a homogenous reaction mixture. |
Issue 3: High Background or Inconsistent Kynurenine Detection
| Potential Cause | Troubleshooting Steps & Recommendations |
| Interference from Media Components | Phenol (B47542) red in cell culture media can interfere with colorimetric or fluorometric readouts. Use phenol red-free media for the assay.[1] |
| Kynurenine Degradation | Kynurenine can be further metabolized by other enzymes. Perform a time-course experiment to determine the linear range of kynurenine accumulation in your cell model. |
| Incomplete Protein Precipitation | Ensure complete protein precipitation before HPLC or ELISA analysis. Use appropriate concentrations of precipitating agents like trichloroacetic acid (TCA) and centrifuge at a sufficient speed and duration.[4] |
| Sample Handling for Kynurenine ELISA | Avoid repeated freeze-thaw cycles of samples. Hemolytic, icteric, and lipemic samples may interfere with the assay and should be avoided.[5][6] |
Quantitative Data Summary
Table 1: Inhibitory Activity of IACS-8968 and Analogs
| Compound | R1 Substitution | IDO1 pIC50 | TDO2 pIC50 |
| IACS-8968 | 4-trifluoromethylphenyl | 6.43 | <5 |
| Analog 1 | Phenyl | 5.8 | <4.5 |
| Analog 2 | 4-chlorophenyl | 6.2 | 4.8 |
| Analog 3 | 4-methoxyphenyl | 5.5 | <4.5 |
| Analog 4 | 3-trifluoromethylphenyl | 6.1 | <5 |
| Data compiled from publicly available information.[1] |
Experimental Protocols
Protocol 1: In Vitro IDO1/TDO2 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified human IDO1 and TDO2 enzymes.[1][3]
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
This compound
-
DMSO
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB, Ehrlich's reagent)
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO vehicle control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, co-factors (ascorbic acid, methylene blue, catalase), and the diluted this compound or vehicle control.
-
Enzyme Addition: Add the recombinant IDO1 or TDO2 enzyme to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add L-Tryptophan to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Add TCA to each well to stop the reaction.
-
Kynurenine Detection: Add DMAB reagent to each well. After a color development period, measure the absorbance at approximately 480 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based IDO1 Inhibition Assay
Objective: To assess the potency of this compound to inhibit IDO1 activity within a cellular context.[1][3]
Materials:
-
Human cell line expressing IDO1 (e.g., SK-OV-3, HeLa)
-
Complete cell culture medium (consider using phenol red-free medium)
-
Interferon-gamma (IFN-γ) for induction
-
This compound
-
DMSO
-
L-Tryptophan
-
Reagents for kynurenine detection (as in Protocol 1 or an ELISA kit)
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 50-100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24-72 hours).
-
Sample Collection: Collect the cell culture supernatant for kynurenine measurement.
-
Kynurenine Measurement: Analyze the kynurenine concentration in the supernatant using HPLC with DMAB detection or a commercial ELISA kit.
-
Cell Viability Assay (Recommended): Perform a cell viability assay on the remaining cells to assess the cytotoxicity of the compound concentrations used.
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting variable results.
Caption: Workflow for the cell-based IDO1 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ibl-america.com [ibl-america.com]
- 6. eaglebio.com [eaglebio.com]
Chiral inversion of IACS-8968 R-enantiomer under physiological conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential chiral inversion of the IACS-8968 R-enantiomer under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is chiral inversion and why is it a concern for the this compound?
A1: Chiral inversion is a process where one enantiomer of a chiral molecule converts into its mirror image (the other enantiomer).[1][2] For IACS-8968, the R-enantiomer is the more biologically active form. If the R-enantiomer inverts to the less active S-enantiomer under physiological conditions (in vivo or in vitro), it could lead to reduced therapeutic efficacy.[3][4] Therefore, it is crucial to assess the stereochemical stability of the R-enantiomer during preclinical development.[1]
Q2: Is there any published data on the chiral inversion of IACS-8968?
A2: To date, there is no publicly available data specifically documenting the chiral inversion of the this compound. Therefore, researchers should consider this a potential liability and a critical aspect to investigate during drug development.
Q3: What factors could potentially induce the chiral inversion of the this compound?
A3: Several factors, both enzymatic and non-enzymatic, can influence chiral inversion.[1][2] For IACS-8968, potential factors include:
-
Enzymatic reactions: Metabolic enzymes in the liver or other tissues could catalyze the inversion.[2]
-
pH: Changes in pH within physiological ranges (e.g., in different cellular compartments) might promote inversion.[3]
-
Temperature: While physiological temperature is relatively constant, it can be a factor in in vitro assay stability.[3]
-
Plasma proteins: Binding to plasma proteins could potentially influence the conformation and stability of the enantiomer.
Q4: What is the potential impact on experimental results if chiral inversion of the this compound occurs?
A4: If unaccounted for, chiral inversion can significantly impact the interpretation of experimental results:
-
In vitro assays: An underestimation of the true potency of the R-enantiomer if it converts to the less active S-enantiomer during the assay.
Q5: How can I determine if the this compound is undergoing chiral inversion in my experiments?
A5: The most common and reliable method is to use a validated enantioselective analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC), to separate and quantify the R- and S-enantiomers in your samples over time.[3][6][7] The appearance and increase of the S-enantiomer in a sample initially containing only the pure R-enantiomer would indicate chiral inversion.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when assessing the chiral stability of the this compound.
Issue 1: Poor or No Separation of IACS-8968 Enantiomers on Chiral HPLC
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based like amylose (B160209) or cellulose (B213188) derivatives).[8] The spirohydantoin core of IACS-8968 may require a specific type of chiral selector for optimal interaction. |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of non-polar solvent (e.g., hexane) to alcohol (e.g., isopropanol, ethanol).[9] For reversed-phase, alter the organic modifier (e.g., acetonitrile (B52724), methanol) and the aqueous phase pH.[9] Small amounts of additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact selectivity.[10] |
| Incorrect Temperature | Control the column temperature using a column oven. Test a range of temperatures (e.g., 10°C to 40°C) as temperature can affect the chiral recognition mechanism.[9][10] |
| Inappropriate Flow Rate | Chiral separations are often sensitive to flow rate. Try reducing the flow rate to enhance resolution.[9] |
Issue 2: Inconsistent Retention Times and Peak Shapes
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Chiral columns may require longer equilibration times with the mobile phase compared to achiral columns. Ensure the column is fully equilibrated before starting a sequence of injections.[9] |
| Sample Solvent Effects | The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase. |
| Column Contamination | Implement a robust column washing procedure. A guard column can also help protect the analytical column from contaminants. |
| "Additive Memory Effect" | If using mobile phase additives, residual amounts can linger on the column and affect subsequent analyses, even after changing the mobile phase.[11] Dedicate a column to a specific method or use a rigorous flushing procedure when changing methods. |
Issue 3: Suspected Chiral Inversion During Sample Preparation or Analysis
| Potential Cause | Troubleshooting Steps |
| pH or Temperature Effects | Maintain samples at a consistent, cool temperature (e.g., 4°C) and control the pH of the sample matrix to minimize potential non-enzymatic inversion. |
| On-Column Inversion | If the separation conditions (e.g., mobile phase pH, temperature) are harsh, inversion could occur on the column. Vary these parameters to see if the ratio of enantiomers changes. |
| Enzymatic Activity in Biological Samples | For in vitro experiments with biological matrices (e.g., plasma, microsomes), immediately quench enzymatic activity at the end of the incubation period (e.g., by adding a cold organic solvent like acetonitrile). |
Data Presentation
Table 1: Hypothetical Data on Chiral Inversion of this compound in vitro
| Time (hours) | R-IACS-8968 Concentration (µM) | S-IACS-8968 Concentration (µM) | % Chiral Inversion |
| 0 | 10.00 | 0.00 | 0.0 |
| 1 | 9.85 | 0.15 | 1.5 |
| 4 | 9.40 | 0.60 | 6.0 |
| 8 | 8.80 | 1.20 | 12.0 |
| 24 | 7.00 | 3.00 | 30.0 |
% Chiral Inversion = [S-enantiomer] / ([R-enantiomer] + [S-enantiomer]) * 100
Experimental Protocols
Protocol 1: Development of a Chiral HPLC Method for IACS-8968 Enantiomers
Objective: To develop a robust chiral HPLC method for the separation and quantification of the R- and S-enantiomers of IACS-8968.
Materials:
-
This compound and S-enantiomer reference standards
-
HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)
-
HPLC grade additives (e.g., trifluoroacetic acid, diethylamine)
-
A selection of chiral HPLC columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA)
-
HPLC system with UV detector
Methodology:
-
Column Screening:
-
Prepare a solution of racemic IACS-8968 (or a 1:1 mixture of the two enantiomers).
-
Screen a variety of chiral columns under both normal phase and reversed-phase conditions.
-
Normal Phase Screening Conditions (Example):
-
Mobile Phase A: n-hexane/isopropanol (90:10, v/v)
-
Mobile Phase B: n-hexane/ethanol (90:10, v/v)
-
-
Reversed-Phase Screening Conditions (Example):
-
Mobile Phase C: Acetonitrile/water with 0.1% formic acid (50:50, v/v)
-
Mobile Phase D: Methanol/water with 0.1% formic acid (50:50, v/v)
-
-
-
Method Optimization:
-
Once a column showing partial separation is identified, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Systematically vary the percentage of the alcohol modifier in normal phase or the organic modifier in reversed-phase.
-
Evaluate the effect of small amounts of acidic or basic additives.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
-
Protocol 2: In Vitro Assessment of this compound Chiral Inversion in Plasma
Objective: To determine the rate and extent of chiral inversion of the this compound in plasma from different species (e.g., human, mouse, rat).
Materials:
-
This compound stock solution
-
Control plasma from relevant species
-
Incubator set to 37°C
-
Validated chiral HPLC method
-
Quenching solution (e.g., cold acetonitrile)
Methodology:
-
Sample Preparation:
-
Pre-warm plasma samples to 37°C.
-
Spike the plasma with the this compound to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma.
-
-
Sample Quenching and Processing:
-
Immediately add the plasma aliquot to 3 volumes of cold acetonitrile to precipitate proteins and stop any enzymatic reactions.
-
Vortex and centrifuge the samples.
-
Collect the supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze the samples using the validated chiral HPLC method.
-
Quantify the concentrations of both the R- and S-enantiomers at each time point.
-
-
Data Analysis:
-
Calculate the percentage of chiral inversion at each time point.
-
Visualizations
Caption: Workflow for in vitro assessment of chiral inversion.
Caption: IACS-8968 mechanism and potential chiral inversion impact.
References
- 1. Insights into Chiral Drug Metabolism and Inversion - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Crucial role of chirality in advancing safety & efficacy [pharmabiz.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioanalysis of chiral compounds during drug development using a tiered approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pravara.com [pravara.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Cross-reactivity of IACS-8968 R-enantiomer with other enzymes
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1] The R-enantiomer of IACS-8968 is the more active isomer for inhibiting these target enzymes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of the this compound?
The this compound is a dual inhibitor that primarily targets two enzymes in the kynurenine (B1673888) pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[1] It is significantly more potent against IDO1 than TDO2.[2]
Q2: What is the mechanism of action of IACS-8968?
IACS-8968 inhibits IDO1 and TDO2, which are enzymes that catalyze the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[1] By blocking these enzymes, IACS-8968 prevents the depletion of tryptophan and the accumulation of its metabolite, kynurenine. In the context of cancer, this can help to restore an anti-tumor immune response that is suppressed by the tumor microenvironment.[1]
Q3: Is there any information on the cross-reactivity of this compound with other enzymes, such as kinases or proteases?
Currently, there is no publicly available data from broad-panel screening (e.g., kinase profiling) to definitively characterize the cross-reactivity of the this compound against a wide range of other enzymes. While its primary targets are IDO1 and TDO2, the potential for off-target interactions with other enzymes cannot be entirely ruled out without specific selectivity profiling data.
Q4: What should I do if I observe unexpected effects in my experiment that might be due to off-target activity?
If you suspect off-target effects, consider the following troubleshooting steps:
-
Use control compounds: Include a structurally unrelated IDO1/TDO2 inhibitor with a known selectivity profile to see if the unexpected effect is specific to IACS-8968.
-
Vary the concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects, which are often more pronounced at higher concentrations.
-
Rescue experiments: If a specific off-target is suspected, try to rescue the phenotype by co-administering an agonist or substrate for the potential off-target enzyme.
-
Direct enzymatic assays: If you have a hypothesis about a specific off-target enzyme, you can perform a direct enzymatic assay with the purified enzyme and this compound.
Troubleshooting Guides
Issue: Inconsistent IC50 values for IDO1/TDO2 Inhibition
Possible Causes & Solutions:
-
Assay Conditions: Ensure that assay conditions such as pH, temperature, and incubation times are consistent across experiments. The enzymatic activity of IDO1 and TDO2 is sensitive to these parameters.
-
Reagent Quality: Use high-quality, purified recombinant IDO1 and TDO2 enzymes. The activity of the enzymes can vary between batches and suppliers.
-
Substrate Concentration: The IC50 value can be influenced by the substrate (L-tryptophan) concentration. Ensure you are using a consistent concentration, ideally at or below the Km for the enzyme.
-
Compound Solubility: IACS-8968 may have limited aqueous solubility. Ensure the compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO is common, but the final concentration should be kept low and consistent across all wells.
Issue: Discrepancy Between Enzymatic and Cell-Based Assay Results
Possible Causes & Solutions:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a higher apparent IC50 in cell-based assays compared to enzymatic assays.
-
Cellular Metabolism: The compound may be metabolized by the cells into a less active or inactive form.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
-
Off-Target Effects in Cells: An off-target effect in the cellular context could be influencing the readout of your assay, leading to a different apparent potency.
Quantitative Data Summary
The following table summarizes the known inhibitory potency of the IACS-8968 racemate. The R-enantiomer is the more active form.
| Target Enzyme | Potency (IC50) | Assay Type |
| IDO1 | ~371 nM (pIC50 = 6.43) | Enzymatic |
| TDO2 | >10,000 nM (pIC50 < 5) | Enzymatic |
Data is compiled from publicly available information and may not represent a complete dataset.[2]
Experimental Protocols
Cell-Free IDO1/TDO2 Enzymatic Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the this compound against purified IDO1 or TDO2 enzyme.
Materials:
-
Purified recombinant human IDO1 or TDO2 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor for IDO1)
-
Ascorbic acid (cofactor for IDO1)
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Trichloroacetic acid (TCA) for stopping the reaction
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme, and cofactors (for IDO1).
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
Add Ehrlich's reagent to each well to react with the kynurenine produced.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine.
-
Calculate the percent inhibition for each concentration of the this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
Refining IACS-8968 R-enantiomer concentration for optimal cell response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the R-enantiomer of IACS-8968 in cell-based assays. Our goal is to help you refine the optimal concentration of this dual indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2) inhibitor for a robust and reproducible cellular response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the IACS-8968 R-enantiomer?
A1: The R-enantiomer of IACS-8968 is a potent inhibitor of both IDO1 and TDO2 enzymes.[1] These enzymes are critical in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, elevated IDO1/TDO2 activity depletes tryptophan and increases the production of kynurenine. This metabolic shift suppresses the activity of effector T-cells and promotes regulatory T-cell function, allowing cancer cells to evade the immune system.[1] By inhibiting IDO1 and TDO2, the this compound restores local tryptophan levels and reduces kynurenine production, which can lead to the reactivation of anti-tumor immunity.[1]
Q2: Why is the R-enantiomer of IACS-8968 preferred for experiments?
A2: The stereochemistry of the spirocyclic core of IACS-8968 is a key determinant of its biological activity. The (R)-enantiomer is reported to be the more active isomer, indicating a specific stereochemical requirement for optimal binding to the target enzymes, IDO1 and TDO2.[1]
Q3: What are the reported pIC50 values for IACS-8968?
A3: The reported pIC50 value for IACS-8968 against IDO1 is 6.43, and it is less than 5 for TDO2.[2]
Q4: How should I prepare and store a stock solution of this compound?
A4: IACS-8968 is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. It is recommended to aliquot the stock solution into single-use volumes and store at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[2]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound in cell-based assays.
Issue 1: High cytotoxicity observed even at low concentrations.
-
Potential Cause: Solvent Toxicity
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level for your specific cell line (typically below 0.5%). Run a vehicle control with the same final DMSO concentration to assess its effect.
-
-
Potential Cause: Cell Line Sensitivity
-
Troubleshooting Step: Different cell lines exhibit varying sensitivities to chemical compounds. Perform a dose-response experiment with a broad range of concentrations to determine the optimal non-toxic working concentration for your specific cell line.
-
Issue 2: No observable biological effect.
-
Potential Cause: Sub-optimal Concentration
-
Troubleshooting Step: The concentration of the this compound may be too low. Conduct a dose-response study to identify the effective concentration range for your cell line and experimental setup.
-
-
Potential Cause: Low Target Expression
-
Potential Cause: Insufficient Incubation Time
-
Troubleshooting Step: The duration of treatment with the this compound may not be long enough to elicit a measurable response. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).
-
-
Potential Cause: Assay Sensitivity
-
Troubleshooting Step: The assay used to measure the biological effect may lack the required sensitivity. Consider employing a more direct and sensitive method to quantify the downstream effects of IDO1/TDO2 inhibition, such as measuring kynurenine production.
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause: Cell Passage Number
-
Troubleshooting Step: The passage number of your cells can influence their phenotype and response to treatment. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.
-
-
Potential Cause: Compound Instability
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation due to multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
Data Presentation
Table 1: Inhibitory Potency of IACS-8968
| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
| IACS-8968 | IDO1 | Enzymatic | 6.43 | ~371 |
| TDO | Enzymatic | <5 | >10,000 |
Note: Data is compiled from publicly available information and may not represent a complete dataset.[3]
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of the this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound in complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cellular Kynurenine Production Assay
This assay directly measures the inhibition of IDO1/TDO2 activity by quantifying the production of kynurenine.
Materials:
-
Cancer cell line known to express IDO1 or TDO2 (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Interferon-gamma (IFN-γ) for IDO1 induction (if necessary)
-
This compound
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction (if necessary): Treat cells with IFN-γ to upregulate IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of the this compound to the cells and incubate for a defined period (e.g., 24-72 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Protein Precipitation: Add TCA to the supernatant to precipitate proteins and incubate at 50°C to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge to remove the precipitated protein.
-
Colorimetric Reaction: Mix the supernatant with Ehrlich's reagent.
-
Data Acquisition: Measure the absorbance at 480 nm. The color intensity is proportional to the kynurenine concentration.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing concentration.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
IACS-8968: A Comparative Analysis of R- and S-Enantiomer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the R- and S-enantiomers of IACS-8968, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). The following sections present available experimental data, outline relevant methodologies, and visualize key biological pathways and experimental workflows to support research and development efforts in cancer immunotherapy.
Introduction to IACS-8968
IACS-8968 is a small molecule inhibitor targeting two critical enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism: IDO1 and TDO2.[1] Upregulation of these enzymes in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor activity of effector T cells and promotes immune tolerance.[1][2] By inhibiting both IDO1 and TDO2, IACS-8968 aims to restore local tryptophan levels, reduce immunosuppressive kynurenine production, and reactivate the body's immune response against cancer.[1]
The chemical structure of IACS-8968 features a spirocyclic hydantoin (B18101) core, which creates a chiral center. Consequently, IACS-8968 exists as two distinct enantiomers: (R)-IACS-8968 and (S)-IACS-8968. Preclinical data indicates that the stereochemistry of this core is a critical determinant of the compound's biological activity.
Enantiomer Activity Comparison
Table 1: Inhibitory Activity of Racemic IACS-8968
| Target | pIC50 | IC50 (nM) | Assay Type |
| IDO1 | 6.43 | ~371 | Enzymatic |
| TDO2 | <5 | >10,000 | Enzymatic |
Data compiled from publicly available sources.[3][4]
The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data clearly demonstrates that racemic IACS-8968 is significantly more potent against IDO1 than TDO2.[3]
Signaling Pathway and Mechanism of Action
IACS-8968 functions by interrupting the kynurenine pathway, a key metabolic route that contributes to an immunosuppressive tumor microenvironment. The diagram below illustrates the mechanism by which IACS-8968 reverses this suppression.
Experimental Protocols
The following are generalized protocols for key assays used in the evaluation of IDO1 and TDO2 inhibitors like IACS-8968.
Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound on purified IDO1 or TDO2 enzyme.
Methodology:
-
Enzyme Source: Recombinant human IDO1 or TDO2.
-
Substrate: L-Tryptophan.
-
Reaction Buffer: A suitable buffer system (e.g., potassium phosphate (B84403) buffer) containing necessary co-factors such as ascorbic acid and methylene (B1212753) blue.
-
Procedure:
-
The test compound (e.g., IACS-8968 enantiomer) is serially diluted to various concentrations.
-
The compound dilutions are added to the reaction mixture containing the purified enzyme. A vehicle control (e.g., DMSO) is run in parallel.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
The reaction is terminated by the addition of a quenching agent, such as trichloroacetic acid.
-
The resulting mixture is incubated to allow for the conversion of N-formylkynurenine to kynurenine.
-
-
Detection: The concentration of the product, kynurenine, is quantified. A common method is a colorimetric assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Inhibition Assay
Objective: To assess the potency of a compound to inhibit IDO1 or TDO2 activity within a cellular context.
Methodology:
-
Cell Lines: Human cell lines that either endogenously express or are engineered to overexpress IDO1 or TDO2 are used. For example, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
If required, enzyme expression is induced (e.g., by treating with IFN-γ for 24-48 hours).
-
The test compound is added to the cell culture medium at a range of concentrations.
-
Cells are incubated with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing L-tryptophan.
-
The cell culture supernatant is collected.
-
-
Detection of Kynurenine: The amount of kynurenine in the supernatant is quantified as described in the enzymatic assay protocol.
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Logical Relationship of Enantiomer Activity
The differential activity between the (R) and (S) enantiomers of IACS-8968 underscores the importance of stereochemistry in drug-target interactions. The specific three-dimensional arrangement of atoms in the more active (R)-enantiomer is presumed to allow for a more optimal binding to the active sites of IDO1 and TDO2.
Conclusion
IACS-8968 is a promising dual inhibitor of IDO1 and TDO2. The available data suggests that the (R)-enantiomer is the more biologically active form, highlighting a specific stereochemical requirement for optimal target engagement. While quantitative data for the individual enantiomers remains to be publicly disclosed, the information on the racemic mixture provides a strong basis for further investigation. The experimental protocols outlined in this guide offer a framework for researchers to independently assess the activity of IACS-8968 and its analogs. Further studies are warranted to fully elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers of IACS-8968 to advance its potential as a cancer immunotherapy agent.
References
A Comparative Analysis of IACS-8968 R-enantiomer and Other Leading IDO Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine (B1673888), IDO1 creates an immunosuppressive tumor microenvironment that impairs the function of effector T cells and promotes the activity of regulatory T cells. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising avenue in cancer immunotherapy. This guide provides a comprehensive comparison of IACS-8968 R-enantiomer, a novel dual IDO1/TDO inhibitor, with other prominent IDO1 inhibitors: Epacadostat, Linrodostat (BMS-986205), and Navoximod (GDC-0919).
Mechanism of Action: A Tale of Single versus Dual Inhibition
A key differentiator among these inhibitors lies in their target selectivity. While Epacadostat, Linrodostat, and Navoximod are highly selective for IDO1, this compound exhibits a dual inhibitory mechanism, targeting both IDO1 and tryptophan-2,3-dioxygenase (TDO), another enzyme capable of tryptophan catabolism.[1] This dual inhibition strategy holds the potential to more comprehensively block the kynurenine pathway, particularly in tumors that may utilize TDO as a compensatory mechanism.
dot
References
Dual IDO/TDO Inhibition vs. Selective IDO1 Inhibition: A Comparative Guide to Efficacy in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The enzymatic degradation of the essential amino acid tryptophan by indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) has emerged as a critical mechanism of immune evasion in cancer.[1][2][3] Both enzymes catalyze the initial and rate-limiting step of the kynurenine (B1673888) pathway, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[4][5] This metabolic shift within the tumor microenvironment suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][4] Consequently, inhibition of this pathway has become a promising strategy in cancer immunotherapy. This guide provides an objective comparison of two prominent therapeutic approaches: dual inhibition of both IDO1 and TDO versus selective inhibition of only IDO1, supported by preclinical experimental data.
Rationale for Targeting IDO1 and TDO
IDO1 is an intracellular, heme-containing enzyme whose expression is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in various cell types, including tumor cells, stromal cells, and antigen-presenting cells.[1] TDO, a structurally distinct heme-containing enzyme, is primarily expressed in the liver but is also found to be aberrantly expressed in several tumor types, including glioma, breast cancer, and lung cancer.[2] The expression of both enzymes in the tumor microenvironment contributes to a robust suppression of anti-tumor immunity.[3] While selective IDO1 inhibitors have been the focus of clinical development, the potential for TDO to compensate for IDO1 blockade has led to the development of dual IDO/TDO inhibitors.[2][6]
Comparative Efficacy: Preclinical Data
Preclinical studies provide compelling evidence for the differential efficacy of dual versus selective inhibition. A key study in a platinum-resistant non-small cell lung cancer (NSCLC) model demonstrated the superiority of dual inhibition.[6][7]
Quantitative Data Summary
| Parameter | Selective IDO1 Inhibition | Dual IDO1/TDO2 Inhibition | Key Findings | Reference |
| Tumor Growth | Attenuated tumor growth | Suppressed tumor growth to a greater degree than IDO1 inhibition alone | Dual inhibition demonstrates superior tumor growth control. | [6][7] |
| Median Survival | 32 days | 36 days | Dual inhibition led to a notable increase in median survival. | [7] |
| Immune Cell Infiltration | - | Significant enhancement in NKG2D frequency on NK and CD8+ T cells | Dual inhibition more effectively reverses immune suppression and enhances effector cell function. | [6][7] |
| Immunosuppressive Cells | - | Reduction in Tregs and MDSCs | Dual inhibition leads to a more favorable anti-tumor immune microenvironment. | [6][7] |
| Kynurenine/Tryptophan Ratio | Reduced K/T ratio | More profound and sustained reduction in K/T ratio in plasma and tumor | Dual inhibition provides more comprehensive and durable pathway blockade. | [8][9] |
Signaling Pathways and Experimental Workflow
To understand the mechanisms underlying the observed efficacy, it is crucial to visualize the involved signaling pathways and the experimental workflow used to generate the comparative data.
Caption: Kynurenine Pathway and Therapeutic Intervention.
References
- 1. tandfonline.com [tandfonline.com]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
- 8. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis of IACS-8968 R-enantiomer: A Dual Inhibitor of IDO1 and TDO2
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Effects of IACS-8968 R-enantiomer on Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2).
The enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2) are critical regulators of tryptophan metabolism and have emerged as key therapeutic targets in oncology. By catabolizing the essential amino acid tryptophan into kynurenine (B1673888), these enzymes contribute to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction. Consequently, the development of potent and selective inhibitors for IDO1 and TDO2 is a significant area of research. This guide provides a comparative analysis of the this compound, a dual inhibitor of both enzymes, against other known IDO1 and TDO2 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activity (IC50) of the this compound and other notable inhibitors against IDO1 and TDO2. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their potency and selectivity.
| Compound | Target(s) | IDO1 IC50 (nM) | TDO2 IC50 (nM) | Selectivity Profile |
| IACS-8968 (R-enantiomer) | IDO1/TDO2 | ~370 (pIC50 = 6.43 for racemate)[1][2] | >10,000 (pIC50 <5 for racemate)[1][2] | Dual inhibitor with higher potency for IDO1 |
| Epacadostat | IDO1 | 10 - 71.8[3] | >50,000[4] | Highly selective for IDO1 |
| Linrodostat (BMS-986205) | IDO1 | 1.1 - 1.7[5][6] | >2,000[6] | Highly selective for IDO1 |
| Navoximod (NLG-919) | IDO1 | 7 (Ki), 75 (EC50)[4] | - | Potent IDO1 pathway inhibitor |
| AT-0174 | IDO1/TDO2 | 170[1] | 250[1] | Dual inhibitor |
Note: The IC50 value for the this compound is estimated from the pIC50 of the racemate, with the R-enantiomer being the more active form.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized yet comprehensive protocols for enzymatic and cell-based assays used to determine the inhibitory activity of compounds against IDO1 and TDO2.
In Vitro Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1 or TDO2.
Materials:
-
Recombinant human IDO1 or TDO2 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) blue (cofactor)
-
Ascorbic acid (cofactor)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Addition: Add serial dilutions of the test compound to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Enzyme Addition: Add the purified IDO1 or TDO2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding TCA. This step also facilitates the hydrolysis of N-formylkynurenine to kynurenine.
-
Kynurenine Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance at approximately 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 or TDO2 activity within a cellular context, providing insights into cell permeability and target engagement in a more physiologically relevant system.
Materials:
-
Human cancer cell line endogenously expressing or engineered to overexpress IDO1 (e.g., SKOV-3, HeLa) or TDO2 (e.g., A172).
-
Cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with fetal bovine serum (FBS).
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression.
-
Test compound (e.g., this compound).
-
TCA.
-
Ehrlich's reagent.
-
96-well cell culture plate.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction (if necessary): For cell lines requiring induction, treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.[7]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle and positive controls.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[8]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement:
-
Data Analysis: Determine the kynurenine concentration from a standard curve and calculate the percentage of inhibition to determine the cellular IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the context of IDO1/TDO2 inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of IACS-8968 R-enantiomer and Other Immunotherapies: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel immunotherapeutic agent IACS-8968 R-enantiomer against other established immunotherapy classes, including checkpoint inhibitors, Chimeric Antigen Receptor (CAR) T-cell therapy, and cancer vaccines. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Introduction to this compound and Comparator Immunotherapies
Cancer immunotherapy has revolutionized the treatment of various malignancies by harnessing the patient's own immune system to combat cancer.[1][2] This guide focuses on the this compound, a potent and orally bioavailable small molecule that dually inhibits indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2).[3] These enzymes are critical regulators of tryptophan metabolism, and their inhibition can reverse the immunosuppressive tumor microenvironment.[3][4]
For a comprehensive comparison, we will analyze this compound alongside three major classes of immunotherapy:
-
Immune Checkpoint Inhibitors (ICIs): Monoclonal antibodies that block inhibitory checkpoint proteins on immune cells, such as PD-1/PD-L1 and CTLA-4, thereby unleashing the anti-tumor immune response.[5][6]
-
CAR T-Cell Therapy: A form of adoptive cell therapy where a patient's T-cells are genetically engineered to express chimeric antigen receptors (CARs) that recognize and kill cancer cells.[7][8]
-
Cancer Vaccines: Therapeutic vaccines designed to stimulate a robust and specific immune response against tumor-associated antigens (TAAs) or tumor-specific neoantigens.[9][10][11]
Mechanism of Action
The therapeutic efficacy of these immunotherapies stems from their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.
This compound: Reversing Tryptophan Depletion
This compound targets the kynurenine (B1673888) pathway of tryptophan metabolism.[3] In the tumor microenvironment, the upregulation of IDO1 and TDO2 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine, a metabolite that promotes immune suppression.[3][4] By inhibiting both IDO1 and TDO2, this compound restores local tryptophan levels and reduces kynurenine production, thereby reactivating anti-tumor immunity.[3][4] The R-enantiomer of IACS-8968 is reported to be the more active isomer.[4]
Immune Checkpoint Inhibitors: Releasing the Brakes on the Immune System
Immune checkpoint inhibitors function by blocking the interaction between inhibitory receptors on T-cells (like PD-1 and CTLA-4) and their ligands (like PD-L1 and B7).[5][6] This blockade removes the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively.[5][6]
CAR T-Cell Therapy: Engineering T-Cells to Target Cancer
CAR T-cell therapy involves the genetic modification of a patient's T-cells to express a chimeric antigen receptor (CAR) that can recognize a specific antigen on the surface of tumor cells.[7][8] These engineered cells are then infused back into the patient, where they can directly identify and eliminate cancer cells.[7][8]
Cancer Vaccines: Priming an Antigen-Specific Immune Response
Therapeutic cancer vaccines introduce tumor-associated antigens or neoantigens to the immune system to stimulate a specific and durable anti-tumor response.[9][10][11] This can involve various platforms, such as peptide-based, DNA/RNA-based, or cell-based vaccines.[9][11] The goal is to activate and expand tumor-specific T-cells that can seek out and destroy cancer cells.[9][10][11]
Preclinical Efficacy: A Comparative Overview
The following tables summarize key quantitative data from preclinical studies, providing a comparative look at the efficacy of this compound and other immunotherapies.
Table 1: In Vitro Potency
| Immunotherapy Class | Agent/Target | Assay Type | Potency (IC50/EC50) | Reference(s) |
| IDO1/TDO2 Inhibitor | IACS-8968 | IDO1 Enzymatic Assay | pIC50: 6.43 | [12] |
| IACS-8968 | TDO2 Enzymatic Assay | pIC50: <5 | [12] | |
| Checkpoint Inhibitor | Pembrolizumab (anti-PD-1) | PD-1/PD-L1 Binding Assay | ~70 - 1370 pM | [6] |
| Ipilimumab (anti-CTLA-4) | CTLA-4/B7 Binding Assay | ~1 - 3 µM | [6] | |
| CAR T-Cell Therapy | Anti-CD19 CAR T-cells | Cytotoxicity Assay | Varies by construct and E:T ratio | [13][14] |
| Cancer Vaccine | N/A | ELISpot (IFN-γ release) | Varies by vaccine and antigen | [15] |
Table 2: In Vivo Anti-Tumor Activity
| Immunotherapy Class | Model | Key Findings | Reference(s) |
| IDO1/TDO2 Inhibitor | Glioma xenograft (in combination with TMZ) | Significant enhancement of chemotherapy-induced cytotoxicity and prolonged survival. | [3] |
| Checkpoint Inhibitor | Syngeneic tumor models (e.g., MC38) | Significant tumor growth delay and increased survival. | [16] |
| CAR T-Cell Therapy | Raji lymphoma xenograft | Complete tumor regression and long-term persistence of CAR T-cells. | [13] |
| Cancer Vaccine | Various syngeneic models | Induction of tumor-specific T-cell responses and tumor growth inhibition. | [17] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of these immunotherapies.
In Vitro IDO1/TDO2 Inhibition Assay
This assay determines the in vitro inhibitory potency (IC50) of test compounds against purified human IDO1 and TDO2 enzymes.[18]
-
Objective: To quantify the direct inhibitory effect of a compound on IDO1 and TDO2 enzymatic activity.
-
Workflow:
-
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing L-tryptophan (substrate), a reducing agent (e.g., ascorbic acid), and a cofactor (e.g., methylene (B1212753) blue).
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control inhibitor.
-
Assay Plate Setup: Add the reaction buffer and compound dilutions to a 96-well plate.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant IDO1 or TDO2 enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Kynurenine Detection: Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[18]
-
T-Cell Activation Assay (Flow Cytometry)
This assay measures the activation of T-cells in response to stimulation, often in the presence of an immunomodulatory agent.[5][11]
-
Objective: To assess the ability of an immunotherapy to enhance T-cell activation.
-
Workflow:
-
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Cell Plating: Plate the PBMCs in a 96-well plate.
-
Stimulation: Stimulate T-cells using anti-CD3 and anti-CD28 antibodies or a mitogen.
-
Compound Treatment: Add the test immunotherapy at various concentrations.
-
Incubation: Co-culture for 24-72 hours.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the expression of activation markers on different T-cell subsets.[11]
-
CAR T-Cell Cytotoxicity Assay
This assay evaluates the ability of CAR T-cells to kill target tumor cells in vitro.[7][19]
-
Objective: To quantify the cytotoxic potential of engineered CAR T-cells.
-
Workflow:
-
Methodology:
-
Cell Preparation: Prepare target tumor cells (expressing the antigen of interest) and CAR T-cells (effector cells).
-
Co-culture: Co-culture the target and effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for a defined period (e.g., 4-24 hours).
-
Lysis Measurement: Measure target cell lysis using one of several methods:
-
Chromium-51 Release Assay: Pre-label target cells with radioactive 51Cr and measure its release into the supernatant upon cell lysis.
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed cells.
-
Flow Cytometry-based Assay: Stain cells with a viability dye to distinguish live from dead target cells.[19]
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity.
-
In Vivo Tumor Model for Immunotherapy Evaluation
Syngeneic mouse tumor models are commonly used to evaluate the efficacy of immunotherapies in an immunocompetent host.[16][20]
-
Objective: To assess the anti-tumor efficacy of an immunotherapy in a living organism with a functional immune system.
-
Workflow:
References
- 1. Reader-free ELISPOT assay for immuno-monitoring in peptide-based cancer vaccine immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAR T-Cell Cytotoxicity Assay | iQ Biosciences [iqbiosciences.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. ELISpot in Cancer [elisa-antibody.com]
- 13. Pre-clinical assessment of chimeric antigen receptor t cell therapy targeting CD19+ B cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ichor.bio [ichor.bio]
- 17. Modeling human tumor-immune environments in vivo for the preclinical assessment of immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]
A Comparative Guide: IACS-8968 R-enantiomer vs. First-Generation IDO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel dual indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitor, IACS-8968 R-enantiomer, against the first-generation IDO1-selective inhibitors, epacadostat (B560056) and navoximod (B609430). The information presented is based on publicly available preclinical data to assist researchers in evaluating these compounds for their studies.
Executive Summary
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses, often exploited by tumors to create an immunosuppressive microenvironment by depleting the essential amino acid tryptophan and producing immunosuppressive kynurenine (B1673888) metabolites.[1][2] Inhibition of IDO1 has been a key strategy in cancer immunotherapy. First-generation inhibitors like epacadostat and navoximod paved the way for targeting this pathway. IACS-8968 represents a next-generation approach with its dual inhibition of both IDO1 and the related enzyme TDO, which also plays a role in tryptophan metabolism.[2] The R-enantiomer of IACS-8968 is reported to be the more active isomer.[2] This guide summarizes the available data on the potency and selectivity of these inhibitors and provides detailed experimental protocols for their evaluation.
Data Presentation
In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of IACS-8968, epacadostat, and navoximod against IDO1 and TDO. It is important to note that the data is compiled from different sources and assays, which may lead to variations.
| Compound | Target | Potency (nM) | Assay Type | Selectivity Profile |
| IACS-8968 (racemate) | IDO1 | ~371 (pIC50 = 6.43) | Enzymatic | Dual IDO1/TDO inhibitor, more potent for IDO1.[3] |
| TDO | >10,000 (pIC50 < 5) | Enzymatic | ||
| Epacadostat | IDO1 | 71.8 | Enzymatic | >1000-fold selective for IDO1 over IDO2 and TDO. |
| IDO1 | ~10 | Cellular (HeLa) | ||
| TDO | >50,000 | Not Specified | ||
| Navoximod (GDC-0919) | IDO1 | 7 (Ki) | Enzymatic | Potent IDO pathway inhibitor. |
| IDO1 | 75 (EC50) | Cellular |
Note: Data for IACS-8968 is for the racemate, with the R-enantiomer being the more active form.[2]
In Vivo Efficacy
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings |
| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes. |
| B16 melanoma mouse model | Not specified | Enhanced the antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies. | |
| Navoximod (GDC-0919) | B16F10 tumor-bearing mice | Not specified | Markedly enhanced anti-tumor responses to vaccination. A single oral administration reduced plasma and tissue kynurenine by ~50%. |
Experimental Protocols
IDO1 Enzymatic Activity Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against the IDO1 enzyme in a cell-free system.[4]
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)
-
L-Tryptophan (substrate)
-
Cofactors: Ascorbic acid (e.g., 20 mM), Methylene blue (e.g., 10 µM)
-
Catalase (e.g., 100 µg/mL)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) solution (e.g., 30% w/v)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in IDO1 Assay Buffer.
-
In a 96-well plate, add the IDO1 Assay Buffer, cofactors, and the test compound dilutions.
-
Initiate the enzymatic reaction by adding the IDO1 enzyme and L-tryptophan (e.g., 400 µM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA solution.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Cellular IDO1 Kynurenine Production Assay
This protocol describes a cell-based assay to assess the potency of an inhibitor in a more physiologically relevant context.[5][6]
Objective: To determine the potency of a test compound to inhibit IDO1 activity within a cellular context by measuring kynurenine production.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells).[5]
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS).
-
Recombinant human interferon-gamma (IFNγ).
-
Test compound.
-
L-Tryptophan.
-
TCA solution.
-
p-DMAB reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours.[5]
-
Remove the IFNγ-containing medium and add fresh medium containing various concentrations of the test compound.
-
Add L-Tryptophan to the medium.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine.[5]
-
Centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new plate and add p-DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Determine the cellular IC50 or EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualization
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oncotarget.com [oncotarget.com]
A Cross-Study Efficacy Comparison: IACS-8968 R-enantiomer and Key Glycolysis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the IACS-8968 R-enantiomer, a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), with established glycolysis inhibitors. This analysis is based on a synthesis of publicly available experimental data.
The R-enantiomer of IACS-8968 is reported to be the more active isomer, targeting the key metabolic enzymes IDO1 and TDO2, which are critical for tryptophan catabolism and are implicated in tumor immune evasion.[1] This guide places the efficacy of this compound in the context of other metabolic cancer therapies, specifically those targeting glycolysis, a central pathway for cancer cell proliferation and survival.
Quantitative Efficacy Overview
To facilitate a clear comparison, the following tables summarize the in vitro potency of the IACS-8968 racemate and prominent glycolysis inhibitors across various cancer cell lines. While it is established that the R-enantiomer of IACS-8968 is the more potent form, specific IC50 values for the enantiomer are not consistently available in the public domain. Therefore, data for the racemic mixture is presented, with the understanding that the R-enantiomer is the primary driver of its activity.
Table 1: In Vitro Potency of IACS-8968 (Racemic)
| Compound | Target | pIC50 | IC50 (nM) | Assay Type |
| IACS-8968 | IDO1 | 6.43 | ~371 | Enzymatic |
| IACS-8968 | TDO2 | <5 | >10,000 | Enzymatic |
Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.[2][3]
Table 2: In Vitro Efficacy of Selected Glycolysis Inhibitors
| Compound | Target(s) | Cell Line | IC50 |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | MIA PaCa-2 (Pancreatic) | 1.45 - 13.34 mM |
| OVCAR-3 (Ovarian) | ~50 mM (after 5 days) | ||
| A549 (Lung) | High resistance | ||
| NCI-H460 (Lung) | More sensitive than A549 | ||
| P388/IDA (Leukemia) | 392.6 ± 41.1 µM | ||
| 3-Bromopyruvate (3-BP) | Hexokinase II, GAPDH | HCC1143 (TNBC) | 44.87 µM (24h), 41.26 µM (48h) |
| MCF-7 (Breast) | 111.3 µM (24h), 75.87 µM (48h) | ||
| HCT116 (Colorectal) | < 30 µM (GAPDH inhibition) | ||
| SW480 (Colon) | More sensitive than HT29 | ||
| Lonidamine (B1675067) | Hexokinase, Mitochondrial Respiration | MCF-7 (Breast) | ~365 µM (12h), ~170 µM (24h) |
| HCT-116 (Colon) | ~22 µM (derivative) | ||
| HepG2 (Hepatocellular) | ~22 µM (derivative) | ||
| A549 (Lung) | 280 µM |
Note: IC50 values can vary significantly based on the cell line, exposure time, and assay conditions.[4][5][6][7][8][9][10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes for evaluating these compounds, the following diagrams are provided.
Caption: Signaling pathway of this compound in the tumor microenvironment.
Caption: General mechanism of action for the compared glycolysis inhibitors.
Caption: A generalized experimental workflow for determining in vitro efficacy.
Experimental Protocols
While specific, detailed protocols for the efficacy studies of the this compound are not publicly available, a general methodology for assessing IDO1 and TDO2 inhibition, as well as glycolysis inhibitor efficacy, can be outlined.
IDO1/TDO2 Enzymatic and Cellular Assays (General Protocol)
Objective: To determine the in vitro inhibitory potency of a test compound against IDO1 and TDO2.
1. Enzymatic Assay:
-
Reagents: Purified recombinant human IDO1 or TDO2 enzyme, L-tryptophan (substrate), methylene (B1212753) blue (cofactor), ascorbic acid, catalase, and the test compound (e.g., IACS-8968).
-
Procedure:
-
The test compound is serially diluted and incubated with the enzyme, cofactors, and buffer.
-
The reaction is initiated by the addition of L-tryptophan.
-
After a defined incubation period at 37°C, the reaction is stopped.
-
The product, N-formylkynurenine, is converted to kynurenine, which is then quantified by spectrophotometry or HPLC.
-
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
2. Cellular Assay:
-
Cell Lines: Human cancer cell lines that endogenously express or are engineered to overexpress IDO1 (e.g., HeLa, SK-OV-3) or TDO2 (e.g., A172 glioma cells).[1]
-
Procedure:
-
Cells are seeded in multi-well plates.
-
For inducible systems (like IDO1 in HeLa cells), cells are stimulated with interferon-gamma (IFN-γ) to induce enzyme expression.
-
Cells are then treated with various concentrations of the test compound.
-
The amount of kynurenine produced and secreted into the cell culture medium is measured, typically by HPLC or a colorimetric method.
-
-
Data Analysis: The cellular IC50 value is determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Glycolysis Inhibition Cellular Assay (General Protocol)
Objective: To determine the cytotoxic effect of glycolysis inhibitors on cancer cells.
-
Cell Lines: A panel of relevant cancer cell lines.
-
Reagents: The test compound (e.g., 2-DG, 3-bromopyruvate, Lonidamine), cell culture medium, and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the glycolysis inhibitor.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the cell viability reagent is added.
-
The signal (e.g., absorbance or luminescence), which is proportional to the number of viable cells, is measured using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Concluding Remarks
This guide provides a comparative overview of the preclinical efficacy of the this compound and selected glycolysis inhibitors based on available data. IACS-8968, through its potent inhibition of IDO1, operates on a distinct but equally critical metabolic pathway involved in cancer progression – the tryptophan catabolism axis that fuels tumor immune escape. In contrast, compounds like 2-DG, 3-bromopyruvate, and Lonidamine directly target the central energy-producing pathway of glycolysis.
The presented data indicates that while IACS-8968 shows high potency at the enzymatic level for its target, the glycolysis inhibitors demonstrate a wide range of cytotoxic effects in various cancer cell lines, with IC50 values spanning from the micromolar to the millimolar range. A direct comparison of efficacy is challenging due to the different mechanisms of action and the variability in experimental conditions across studies.
For researchers, the choice between targeting tryptophan metabolism with an agent like the this compound or cellular glycolysis will depend on the specific cancer type, its metabolic phenotype, and the desired therapeutic strategy, such as direct cytotoxicity versus immunomodulation. Further head-to-head comparative studies would be invaluable for elucidating the relative therapeutic potential of these different metabolic intervention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]
- 8. Effect of lonidamine on the cytotoxicity of four alkylating agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Lonidamine Increases the Cytotoxic Effect of 1-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-3-(2-chloroethyl)-3-nitrosourea via Energy Inhibition, Disrupting Redox Homeostasis, and Downregulating MGMT Expression in Human Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Chiral Landscape: A Comparative Guide to Determining the Enantiomeric Excess of IACS-8968 R-enantiomer
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the development of chiral drug candidates. IACS-8968, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), is a chiral molecule where the desired pharmacological activity resides primarily in the R-enantiomer. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess of the IACS-8968 R-enantiomer, offering objective insights and supporting experimental frameworks to aid in method selection and implementation.
While specific, publicly available, validated methods for the chiral separation of IACS-8968 are not readily found, this guide draws upon established principles of chiral analysis and provides exemplary protocols applicable to structurally related compounds. The primary techniques of Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are compared, alongside alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for determining the enantiomeric excess of the this compound is a balance of factors including speed, resolution, sensitivity, solvent consumption, and the specific requirements of the analysis (e.g., high-throughput screening versus quality control). The following table summarizes the key performance characteristics of the most relevant methods.
| Analytical Technique | Principle of Separation/Detection | Typical Run Time | Solvent Consumption | Relative Sensitivity | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | 10-30 min | High | High | Wide applicability, robust and reproducible, numerous commercially available CSPs. | Higher solvent cost and disposal considerations, longer run times compared to SFC. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid as the mobile phase. | 2-10 min | Low | High | Fast analysis, reduced organic solvent use, suitable for high-throughput screening. | Higher initial instrument cost, may require more specialized expertise for method development. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | 5-20 min | Low | Moderate | Non-destructive, provides structural information, no physical separation required. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| CD Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | < 5 min | Low | Moderate to High | Very fast, low sample consumption, can be used for high-throughput screening. | Requires the molecule to have a chromophore near the chiral center, may not be suitable for all compounds. |
Experimental Protocols
The following are detailed, exemplary experimental protocols for Chiral HPLC and Chiral SFC. It is crucial to note that these are generalized methods and would require optimization and validation for the specific analysis of IACS-8968.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the enantiomeric separation of a small molecule like IACS-8968 using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (or equivalent polysaccharide-based column)
-
Mobile Phase: n-Hexane and Isopropanol (IPA)
-
Sample: IACS-8968 (racemic mixture and R-enantiomer standard) dissolved in mobile phase (approx. 1 mg/mL)
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 80:20 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and thoroughly degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic IACS-8968 standard to determine the retention times of the R and S enantiomers.
-
Inject the this compound standard to confirm peak identity.
-
Inject the sample solution.
-
Integrate the peak areas for the R and S enantiomers.
4. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
This protocol provides a general method for the rapid enantiomeric separation of a compound like IACS-8968, highlighting the speed and reduced solvent consumption of SFC.
1. Instrumentation and Materials:
-
SFC system with a UV detector and back-pressure regulator
-
Chiral Stationary Phase: Chiralpak® IC (or equivalent polysaccharide-based column)
-
Mobile Phase: Supercritical CO₂ and Methanol (MeOH)
-
Sample: IACS-8968 (racemic mixture and R-enantiomer standard) dissolved in Methanol (approx. 1 mg/mL)
2. Chromatographic Conditions:
-
Column: Chiralpak® IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase: 85:15 (v/v) CO₂:Methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
3. Procedure:
-
Equilibrate the system with the mobile phase until the pressure and temperature are stable.
-
Inject the racemic IACS-8968 standard to determine the retention times of the enantiomers.
-
Inject the this compound standard to confirm peak identity.
-
Inject the sample solution.
-
Integrate the peak areas for the R and S enantiomers.
6. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Mandatory Visualizations
To further clarify the experimental workflow and logical relationships in determining the enantiomeric excess of the this compound, the following diagrams are provided.
Preclinical Showdown: A Head-to-Head Comparison of Dual IDO1/TDO Inhibitors in Oncology
A new class of investigational cancer therapies, dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), are showing promise in preclinical models by simultaneously targeting two key enzymes that tumors exploit to evade the immune system. This guide provides a comparative overview of these emerging agents, supported by available experimental data, to inform researchers and drug development professionals in the field of immuno-oncology.
The rationale for dual IDO1/TDO inhibition stems from the fact that some tumors express one or both of these enzymes to deplete the essential amino acid tryptophan and produce immunosuppressive metabolites like kynurenine.[1][2] This activity dampens the anti-tumor response of effector T cells and promotes a tolerant immune environment.[3][4] While selective IDO1 inhibitors have been extensively studied, their clinical success has been limited, partly due to potential compensatory upregulation of TDO in some cancers.[5][6] Dual inhibitors aim to overcome this by providing a more comprehensive blockade of this immunosuppressive pathway.[6][7]
In Vivo Efficacy: A Direct Comparison
A recent study in a platinum-resistant non-small cell lung cancer (NSCLC) model provides a direct head-to-head comparison of a selective IDO1 inhibitor versus a dual IDO1/TDO2 inhibitor, AT-0174. The findings highlight the potential superiority of the dual inhibition strategy in tumors co-expressing both enzymes.[5][8][9]
| Inhibitor Class | Compound | Animal Model | Dosing Regimen | Outcome |
| Dual IDO1/TDO2 Inhibitor | AT-0174 | Syngeneic mouse model of cisplatin-resistant NSCLC | 170 mg/kg, P.O., once a day for 15 days | Greater tumor growth suppression compared to selective IDO1 inhibition. Increased median survival to 36 days.[8][9] |
| Selective IDO1 Inhibitor | Not specified | Syngeneic mouse model of cisplatin-resistant NSCLC | 200 mg/kg, P.O., once a day for 15 days | Less effective tumor growth suppression. Increased median survival to 32 days.[8] |
| Selective TDO2 Inhibitor | Not specified | Syngeneic mouse model of cisplatin-resistant NSCLC | 200 mg/kg, P.O., once a day for 15 days | Data on monotherapy efficacy not detailed in this specific comparison.[8] |
The study also demonstrated that the dual inhibitor AT-0174, when combined with an anti-PD1 antibody, led to a profound anti-tumor effect and extended median survival to 50 days, suggesting a synergistic relationship with checkpoint blockade.[8]
Signaling Pathways and Experimental Workflows
To understand the biological context and the methodologies behind these findings, the following diagrams illustrate the IDO1/TDO signaling pathway and a general workflow for evaluating these inhibitors in preclinical models.
Caption: IDO1/TDO immunosuppressive pathway and the action of dual inhibitors.
References
- 1. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of IACS-8968 R-enantiomer with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic strategy of combining the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), with conventional chemotherapy. Given the current landscape of available preclinical data, this document focuses on the scientific rationale, general methodologies for assessing synergy, and comparative data from other relevant IDO1 and dual IDO1/TDO2 inhibitors to illustrate the potential of this combination approach.
Introduction to this compound and the Rationale for Combination Therapy
IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism: IDO1 and TDO2.[1] The R-enantiomer of IACS-8968 is reported to be the more active isomer.[1] Both IDO1 and TDO2 are often overexpressed in the tumor microenvironment, leading to the depletion of tryptophan and the accumulation of its metabolite, kynurenine.[1] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing the tumor to evade the host immune system.[1] By dually inhibiting IDO1 and TDO2, IACS-8968 aims to restore local tryptophan levels, reduce kynurenine production, and consequently reactivate anti-tumor immunity.[1]
The rationale for combining this compound with chemotherapy is rooted in the potential for synergistic anti-tumor effects. Chemotherapy can induce immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory environment. However, tumors can adapt by upregulating immunosuppressive pathways like the IDO1/TDO2 axis. By co-administering an inhibitor like IACS-8968, the chemotherapy-induced immune response may be potentiated, leading to a more durable and robust anti-tumor effect. Preclinical models have shown that combining IDO1 inhibitors with chemotherapy can lead to improved antitumor responses.[2]
Comparative Preclinical Data of IDO1 and Dual IDO1/TDO2 Inhibitors with Chemotherapy
Direct preclinical studies detailing the synergistic effects of this compound with specific chemotherapy agents, including quantitative synergy data such as Combination Index (CI) values, are not extensively available in the public domain. However, studies on other IDO1 and dual IDO1/TDO2 inhibitors provide a strong basis for the potential of this therapeutic strategy. The following table summarizes findings from preclinical studies of other inhibitors in this class when combined with chemotherapy.
| Inhibitor Class | Inhibitor Name | Chemotherapy Agent(s) | Cancer Model | Key Findings | Reference |
| IDO1 Inhibitor | Navoximod (B609430) (GDC-0919) | Chemo-radiation | Murine Glioblastoma | Combination treatment leads to improved antitumor response. | [2] |
| IDO1 Inhibitor | Indoximod | Paclitaxel | Breast Cancer | Combination demonstrated a synergistic effect on tumor regression. | [3] |
| IDO1 Inhibitor | Indoximod | Gemcitabine / nab-paclitaxel | Pancreatic Cancer | Phase 2 trial investigated the combination. | [4] |
| Dual IDO1/TDO2 Inhibitor | HTI-1090 | - | Solid Tumors | Preclinical studies showed favorable safety and oral bioavailability, suggesting potential for combination therapy. | [5] |
| Dual IDO1/TDO2 Inhibitor | M4112 | - | Solid Tumors | Preclinical studies in mice showed a significant decrease in the kynurenine:tryptophan ratio in the liver and tumor.[6][7][8] | [6][7][8] |
Disclaimer: The data presented in this table is for illustrative purposes to highlight the potential of combining IDO1/TDO2 pathway inhibition with chemotherapy. These findings are not directly transferable to this compound and specific experimental validation is required.
Experimental Protocols for Assessing Synergy
To quantitatively evaluate the synergistic effects of this compound with chemotherapy, a detailed in vitro experimental protocol is essential. The following is a generalized methodology based on the widely accepted Chou-Talalay method for determining the Combination Index (CI).
In Vitro Synergy Assessment Protocol
1. Cell Culture and Reagents:
-
Select appropriate cancer cell lines for the study.
-
Culture cells in recommended media and conditions.
-
Prepare stock solutions of this compound and the chosen chemotherapeutic agent(s) in a suitable solvent (e.g., DMSO).
2. Determination of Single-Agent IC50 Values:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of each drug individually for a specified duration (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug using non-linear regression analysis.
3. Combination Drug Treatment:
-
Design a combination matrix with varying concentrations of this compound and the chemotherapeutic agent, typically centered around their respective IC50 values. A constant ratio design is often used.
-
Treat the seeded cells with the drug combinations for the same duration as the single-agent treatment.
-
Include appropriate controls (vehicle-treated and single-agent treated cells).
4. Data Analysis and Synergy Quantification:
-
Measure cell viability for all treatment conditions.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Utilize software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate Fa-CI plots (Chou-Talalay plots) and isobolograms to visualize the nature of the drug interaction across a range of effect levels.
Visualizing Pathways and Workflows
Signaling Pathway
Caption: The IDO1/TDO2 pathway and the inhibitory action of IACS-8968.
Experimental Workflow
Caption: A generalized workflow for in vitro drug synergy evaluation.
Logical Relationship of Combination Therapy
Caption: The interplay between chemotherapy and this compound.
Conclusion and Future Directions
The dual inhibition of IDO1 and TDO2 by the this compound presents a compelling strategy to overcome tumor-induced immunosuppression. While direct experimental evidence for its synergistic effects with chemotherapy is currently limited in the public domain, the strong scientific rationale and supportive preclinical data from other inhibitors in the same class suggest a high potential for this combination therapy.
Future preclinical studies should focus on generating robust quantitative data on the synergistic or additive effects of this compound with a panel of standard-of-care chemotherapeutic agents across various cancer types. Such studies will be critical for informing the design of future clinical trials and ultimately for realizing the full therapeutic potential of this promising combination approach in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 4. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of IACS-8968 R-enantiomer: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds like IACS-8968 R-enantiomer is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information, outlining the necessary steps for the appropriate management of this compound.
Priority Directive: Obtain and Consult the Safety Data Sheet (SDS)
The most crucial step in the disposal process is to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound. This document, provided by the chemical supplier, contains specific information regarding the compound's hazards, handling, storage, and disposal. Chemical manufacturers and suppliers are legally obligated to provide an SDS for their products.
Immediate Action: Contact the supplier from whom the this compound was purchased to request the most current version of the SDS. Some suppliers may also make these documents available through their online portals[1].
General Protocol for Chemical Waste Disposal
In the absence of the specific SDS, the following general protocol for the disposal of research-grade chemical waste should be followed. This protocol is intended as a guide and must be adapted to the specific requirements outlined in the this compound SDS and your institution's Environmental Health and Safety (EHS) guidelines.
-
Hazard Identification: Review the SDS to identify the specific hazards associated with this compound (e.g., toxicity, reactivity, flammability).
-
Personal Protective Equipment (PPE): Based on the hazard assessment, don the appropriate PPE, which may include safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
The label should include the full chemical name, concentration, and relevant hazard warnings.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by the SDS and your EHS department.
-
-
Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
Keep the container sealed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area, preferably within secondary containment to prevent spills.
-
-
Disposal Request: Once the waste container is full or the project is complete, follow your institution's established procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.
Chemical and Physical Properties
Understanding the properties of enantiomers is key to safe handling. Enantiomers are mirror-image isomers that have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility)[2][3][4]. However, their chemical and biological properties can differ significantly when interacting with other chiral molecules, such as those found in biological systems[2][3]. This is a critical consideration in both the compound's application and its potential environmental and health impacts upon disposal. IACS-8968 is a dual inhibitor of IDO and TDO[5][6][7].
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and ensure safety. The following storage conditions have been reported for stock solutions of IACS-8968 enantiomers:
| Compound | Storage Temperature | Shelf Life |
| This compound | -80°C | 6 months |
| This compound | -20°C | 1 month |
| IACS-8968 S-enantiomer | -80°C | 6 months |
| IACS-8968 S-enantiomer | -20°C | 1 month |
| IACS-8968 (racemic) | -80°C | 2 years |
| IACS-8968 (racemic) | -20°C | 1 year |
Data sourced from MedchemExpress[5][6][7]. Always refer to the certificate of analysis and data sheet provided by your specific supplier for the most accurate storage information.
Disposal Decision Workflow
The following diagram outlines the logical steps to be taken when planning for the disposal of this compound.
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. rroij.com [rroij.com]
- 3. sga.profnit.org.br [sga.profnit.org.br]
- 4. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling IACS-8968 R-enantiomer
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the dual indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitor, IACS-8968 R-enantiomer, including detailed operational and disposal plans.
This guide is designed to be your preferred source for laboratory safety and chemical handling information, offering procedural, step-by-step guidance to directly answer your operational questions and build deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion of this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with side shields / Face Shield | Must be worn at all times to protect against splashes of solutions or airborne particles of the solid compound. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Skin | Chemical-resistant Gloves (Nitrile or Neoprene recommended) | Double gloving is advised to minimize the risk of skin contact, which could lead to irritation or absorption. Gloves should be inspected for any signs of degradation before use and changed frequently, especially if contamination occurs. |
| Body | Laboratory Coat / Chemical-resistant Apron | A clean, fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection. |
| Respiratory | Chemical Fume Hood / NIOSH-approved Respirator | All handling of the solid compound or preparation of its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling and Storage
| Aspect | Procedure | Rationale |
| Handling | - Use in a well-ventilated area, preferably a certified chemical fume hood.- Avoid the generation of dust and aerosols.- Avoid contact with skin, eyes, and clothing.- Wash hands thoroughly after handling. | To minimize inhalation exposure and prevent accidental contact and ingestion. |
| Storage | - Store in a tightly sealed, light-resistant container.- Keep in a cool, dry, and dark place.- Store away from incompatible materials such as strong oxidizing agents. | To prevent degradation, contamination, and hazardous chemical reactions. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous solid waste container. |
| Liquid Waste | Collect all aqueous and organic solutions in a dedicated, sealed, and clearly labeled hazardous liquid waste container. If using organic solvents, the waste should be collected in a container designated for flammable organic waste. |
| Contaminated Materials | All disposable labware, gloves, and other materials that have come into contact with this compound should be disposed of as hazardous waste. |
Experimental Protocols
While specific experimental designs will vary, the following provides a detailed methodology for a common in vitro experiment to assess the inhibitory activity of this compound on IDO1-expressing cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IDO1 activity in SKOV3 ovarian cancer cells.
Materials:
-
This compound
-
SKOV3 ovarian cancer cell line (or other suitable IDO1-expressing cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Reagents for kynurenine (B1673888) detection (e.g., Ehrlich's reagent)
-
96-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, plate reader, etc.)
Methodology:
-
Cell Culture: Culture SKOV3 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed SKOV3 cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing IFN-γ (to induce IDO1 expression) and varying concentrations of this compound to the cells. Include appropriate vehicle controls (medium with IFN-γ and DMSO).
-
Incubate the plates for 48 hours.
-
-
Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
Add a reagent (e.g., trichloroacetic acid) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to the supernatant and incubate to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader. The absorbance is proportional to the kynurenine concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Visualizing the Science
To further clarify the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of this compound in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
